BRD2889
描述
属性
分子式 |
C26H25NO6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C26H25NO6/c1-30-21-12-8-18(9-13-21)7-11-20-6-5-15-27(26(20)29)24(28)14-10-19-16-22(31-2)25(33-4)23(17-19)32-3/h6,8-10,12-14,16-17H,5,15H2,1-4H3/b14-10+ |
InChI 键 |
WIOMGKDOBSQCGH-GXDHUFHOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BRD2889
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2889, a synthetic analog of the natural product piperlongumine, has emerged as a modulator of the Glutathione S-transferase pi 1 (GSTP1) and Iron-Sulfur Cluster Scaffold (ISCU) axis. This technical guide delineates the current understanding of this compound's mechanism of action, with a focus on its interaction with the GSTP1-ISCU axis and its role in inducing ferroptosis, a form of iron-dependent programmed cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on the activity of its parent compound piperlongumine, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism: Modulation of the GSTP1-ISCU Axis
This compound is recognized as a robust modulator of the GSTP1-ISCU axis, a critical pathway implicated in cellular stress responses and disease, notably pulmonary hypertension[1].
1.1. The GSTP1-ISCU Axis
Glutathione S-transferase pi 1 (GSTP1) is a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. ISCU is a scaffold protein essential for the assembly of iron-sulfur (Fe-S) clusters, which are fundamental cofactors for a multitude of proteins involved in electron transport, metabolism, and DNA repair.
The interaction between GSTP1 and ISCU is a key regulatory point in cellular homeostasis. Under normal conditions, this interaction is thought to be involved in the proper functioning and regulation of both proteins. Disruption of this axis has been linked to cellular dysfunction and disease.
1.2. This compound's Modulatory Role
This compound acts on the GSTP1-ISCU axis, although the precise nature of its "modulation" is still under investigation. It is hypothesized that this compound, similar to its parent compound piperlongumine, may disrupt the normal interaction between GSTP1 and ISCU, leading to downstream cellular effects. The functional consequences of this modulation are a key area of ongoing research.
Induction of Ferroptosis
A significant aspect of the mechanism of action of this compound's analog, piperlongumine, is the induction of ferroptosis. While direct studies on this compound and ferroptosis are limited, the extensive research on piperlongumine provides a strong basis for understanding this facet of this compound's activity.
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Key events in piperlongumine-induced ferroptosis include:
-
Increased Reactive Oxygen Species (ROS): Piperlongumine treatment leads to a significant increase in intracellular ROS levels.
-
Inhibition of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid peroxides. Piperlongumine has been shown to inhibit GPX4 activity, preventing the reduction of lipid hydroperoxides.
-
Depletion of Glutathione (GSH): As a substrate for GSTP1 and a key antioxidant, the depletion of GSH is a critical event in piperlongumine-induced ferroptosis.
The proposed signaling pathway for piperlongumine-induced ferroptosis involves the miR-214-3p/GPX4 axis. It is suggested that piperlongumine upregulates miR-214-3p, which in turn targets and downregulates GPX4, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced ferroptosis.
Quantitative Data
| Compound/Interaction | Parameter | Value | Reference |
| Hydrolyzed Piperlongumine (hPL) vs. GSTP1 | IC50 | 384 µM | [2] |
| Hydrolyzed Piperlongumine (hPL) vs. GSTP1 | Ki | 199 µM | [2] |
| TRAF2 vs. GSTP1-1 | Kd | 0.3 µM | [3] |
| JNK1α2 vs. GSTP1-1 | Kd | 0.39 µM | [3] |
| Zeaxanthin vs. GSTP1 | Kd | 0.33 µM |
Note: The IC50 of hPL for GSTP1 is dependent on the concentration of the co-substrate 1-chloro-2,4-dinitrobenzene.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.
Experimental Workflow Diagram:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to 4°C. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (GSTP1 or ISCU) at each temperature point by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Ferroptosis Induction and Detection Assay
This assay is used to determine if this compound induces ferroptosis and to characterize the underlying mechanisms.
Experimental Workflow Diagram:
Caption: Workflow for a ferroptosis induction and detection assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound.
-
Include control groups: vehicle control, a known ferroptosis inducer (e.g., erastin or RSL3), and co-treatment with a ferroptosis inhibitor (e.g., ferrostatin-1 or liproxstatin-1).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Measurement of Ferroptosis Markers:
-
Cell Viability: Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Lipid ROS Measurement: Use fluorescent probes like C11-BODIPY(581/591) and flow cytometry or fluorescence microscopy to detect lipid peroxidation.
-
Intracellular Iron: Measure intracellular ferrous iron (Fe2+) levels using probes like FerroOrange.
-
GSH Levels: Quantify intracellular glutathione levels using a GSH-Glo assay.
-
GPX4 Activity: Measure the activity of GPX4 using a commercially available assay kit.
-
-
Data Analysis:
-
Compare the levels of ferroptosis markers between the different treatment groups. A rescue of cell death and a reduction in ferroptosis markers upon co-treatment with a ferroptosis inhibitor confirms that this compound induces cell death via ferroptosis.
-
Click Chemistry for Target Identification
This compound contains an alkyne group, making it amenable to click chemistry for target identification and visualization. This protocol outlines a general approach for identifying this compound-binding proteins.
Experimental Workflow Diagram:
Caption: General workflow for target identification using click chemistry.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for a specified time to allow for target engagement.
-
-
Cell Lysis:
-
Lyse the cells in a buffer compatible with the click reaction (avoiding primary amines like Tris).
-
-
Click Reaction:
-
To the cell lysate, add an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore).
-
Add the copper(I) catalyst (prepared from CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to initiate the cycloaddition reaction.
-
Incubate the reaction mixture at room temperature.
-
-
Enrichment of Tagged Proteins (for Biotin Tag):
-
Add streptavidin-coated beads to the reaction mixture to capture the biotin-tagged protein-BRD2889 complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were bound to this compound.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify and quantify the enriched proteins, revealing the potential targets of this compound.
-
Conclusion
This compound is a promising small molecule that exerts its biological effects primarily through the modulation of the GSTP1-ISCU axis. Drawing parallels with its parent compound, piperlongumine, a significant component of its mechanism of action is the induction of ferroptosis via increased ROS, GPX4 inhibition, and GSH depletion. The presence of an alkyne handle in its structure further expands its utility as a chemical probe for target identification and validation studies. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular mechanisms of this compound and to explore its therapeutic potential. Further investigation is warranted to determine the precise binding kinetics and direct evidence of ferroptosis induction by this compound itself.
References
- 1. GSTP1 glutathione S-transferase pi 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fine-tuning of TRAF2–GSTP1-1 interaction: effect of ligand binding and in situ detection of the complex - PMC [pmc.ncbi.nlm.nih.gov]
BRD2889: A Modulator of Cellular Stress Responses Through the GSTP1-ISCU Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD2889, a synthetic analog of the natural product piperlongumine, is emerging as a significant modulator of cellular stress responses. This document provides a comprehensive technical overview of its core mechanism, focusing on its interaction with the Glutathione S-transferase pi 1 (GSTP1) and Iron-Sulfur Cluster Scaffold (ISCU) axis. By disrupting the delicate balance of redox homeostasis, this compound induces oxidative stress, presenting a promising avenue for therapeutic intervention, particularly in oncology. This guide details the current understanding of this compound's mechanism of action, supported by quantitative data from studies on its analog piperlongumine, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound and Cellular Stress
Cellular stress responses are intricate signaling networks that protect cells from various insults, including oxidative stress, DNA damage, and protein misfolding. A key player in the oxidative stress response is the antioxidant system, which neutralizes reactive oxygen species (ROS). Cancer cells often exhibit a heightened basal level of ROS, making them more vulnerable to further oxidative insults.
This compound has been identified as a modulator of the GSTP1-ISCU axis.[1] GSTP1 is a crucial phase II detoxification enzyme that protects cells from oxidative damage by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds.[2][3][4] ISCU is a scaffold protein essential for the biosynthesis of iron-sulfur (Fe-S) clusters, which are vital cofactors for numerous proteins involved in mitochondrial respiration and DNA repair.[1] By modulating this axis, this compound is hypothesized to disrupt cellular redox balance and Fe-S cluster biogenesis, leading to an increase in cellular stress.
Given that this compound is an analog of piperlongumine, much of the current understanding of its biological activity is inferred from studies on piperlongumine. Piperlongumine has been shown to selectively induce apoptosis in cancer cells by increasing intracellular ROS levels and depleting GSH.
Quantitative Data on the Effects of Piperlongumine (this compound Analog)
The following tables summarize the quantitative effects of piperlongumine on cancer cell lines, providing a strong basis for understanding the potential impact of this compound.
Table 1: Effect of Piperlongumine on Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Decrease in Cell Viability | Reference |
| 786-O (Kidney) | 5 | 24 | Significant | |
| 786-O (Kidney) | 10 | 24 | Significant | |
| 786-O (Kidney) | 15 | 24 | Significant | |
| SKBR3 (Breast) | 5 | 24 | Significant | |
| Panc1 (Pancreatic) | 5 | 24 | Significant | |
| A549 (Lung) | 15 | 24 | Significant | |
| HUH-7 (Liver) | Increasing doses | 24 | Dose-dependent decrease | |
| HepG2 (Liver) | Increasing doses | 24 | Dose-dependent decrease | |
| MCF-7 (Breast) | 5 - 40 | 24 | Dose-dependent decrease |
Table 2: Effect of Piperlongumine on Intracellular Reactive Oxygen Species (ROS) Levels
| Cell Line | Concentration (µM) | Incubation Time | Fold Increase in ROS | Reference |
| EJ (Bladder) | 10 | 1 h | Not specified, but increased | |
| EJ (Bladder) | 10 | 3 h | Not specified, but increased | |
| 786-O (Kidney) | Not specified | Not specified | Significant induction | |
| SKBR3 (Breast) | Not specified | Not specified | Significant induction | |
| Panc1 (Pancreatic) | Not specified | Not specified | Significant induction | |
| A549 (Lung) | Not specified | Not specified | Significant induction | |
| A549 (Lung) | 30 | 6 h | Remarkable increase | |
| MCF-7 (Breast) | 5 - 20 | 3 h | Dose-dependent increase |
Table 3: Effect of Piperlongumine on Glutathione (GSH) Levels
| Cell Line | Concentration (µM) | Incubation Time (h) | % Decrease in GSH Levels | Reference |
| EJ (Bladder) | Not specified | 1 | Significant | |
| EJ (Bladder) | Not specified | 3 | Significant | |
| MCF-7 (Breast) | 5 - 20 | Not specified | Significant, dose-dependent | |
| A549 (Lung) | 30 | Not specified | ~83% (5-fold decrease in GSH/GSSG ratio) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cellular stress responses.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent alone).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS (DCFH-DA Assay)
Objective: To quantify the levels of intracellular ROS induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or on coverslips and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
GSTP1 Activity Assay (CDNB Assay)
Objective: To measure the enzymatic activity of GSTP1 in cell lysates.
Materials:
-
Cell lysate from treated and untreated cells
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
In a cuvette, mix potassium phosphate buffer, GSH (1 mM), and cell lysate.
-
Initiate the reaction by adding CDNB (1 mM).
-
Immediately measure the change in absorbance at 340 nm for 5 minutes at 1-minute intervals.
-
The rate of increase in absorbance is proportional to the GSTP1 activity.
-
Calculate the specific activity and express it as nmol/min/mg of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Proposed Signaling Pathway of this compound in Inducing Cellular Stress
Caption: Proposed mechanism of this compound-induced cellular stress and apoptosis.
Experimental Workflow for Characterizing this compound's Activity
Caption: A typical workflow for investigating this compound's cellular effects.
Conclusion and Future Directions
This compound, as a modulator of the GSTP1-ISCU axis, holds considerable promise as a tool to induce cellular stress, particularly in the context of cancer therapy. The data from its analog, piperlongumine, strongly suggest that this compound likely functions by increasing intracellular ROS levels and disrupting essential metabolic and repair processes that rely on functional GSTP1 and ISCU.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets. Direct quantitative studies on this compound are necessary to confirm the effects observed with piperlongumine and to fully characterize its potency and selectivity. Furthermore, exploring the therapeutic potential of this compound in combination with other anti-cancer agents that either induce or are sensitive to oxidative stress could lead to novel and more effective treatment strategies. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the understanding and application of this promising compound.
References
- 1. Native mass spectrometric studies of IscSU reveal a concerted, sulfur-initiated mechanism of iron–sulfur cluster assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular Mechanism of ISC Iron–Sulfur Cluster Biogenesis Revealed by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
The Pharmacokinetics of BRD2889: A Review of Publicly Available Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
BRD2889 is a synthetic analog of the natural product piperlongumine. It has been identified as a modulator of the Glutathione S-transferase P1 (GSTP1) and Iron-Sulfur Cluster Scaffold protein (ISCU) axis, a pathway of interest in the context of pulmonary hypertension.[1] This document aims to provide a comprehensive overview of the currently available pharmacokinetic data for this compound. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This guide will summarize the limited available information and highlight the areas where further research is critically needed to understand the therapeutic potential of this compound.
Introduction to this compound
This compound is a chemical probe that has been utilized in research to investigate the GSTP1-ISCU axis.[1] As an analog of piperlongumine, a compound known for its diverse biological activities, this compound is of interest for its potential therapeutic applications. Understanding its pharmacokinetic properties is a fundamental prerequisite for any further preclinical and clinical development.
Pharmacokinetic Profile of this compound
Despite the scientific interest in this compound, there is a notable absence of published studies detailing its pharmacokinetic properties. Key parameters such as oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and clearance rates have not been publicly reported.
Data Summary
A comprehensive search of scientific databases has yielded no quantitative pharmacokinetic data for this compound. Therefore, the following table, which would typically summarize these findings, remains unpopulated.
| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |
| Absorption | ||||
| Bioavailability (%) | Data Not Available | |||
| Tmax (h) | Data Not Available | |||
| Cmax (ng/mL) | Data Not Available | |||
| Distribution | ||||
| Volume of Distribution (L/kg) | Data Not Available | |||
| Plasma Protein Binding (%) | Data Not Available | |||
| Metabolism | ||||
| Major Metabolites | Data Not Available | |||
| Primary Metabolizing Enzymes | Data Not Available | |||
| Excretion | ||||
| Half-life (t1/2) (h) | Data Not Available | |||
| Clearance (mL/min/kg) | Data Not Available | |||
| Major Route of Elimination | Data Not Available |
Experimental Protocols
Detailed experimental methodologies for assessing the pharmacokinetic properties of this compound are not available in the public domain. To facilitate future research, this section outlines a general experimental workflow that could be employed to characterize the ADME profile of this compound.
General In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model, such as rodents.
Signaling Pathway
This compound is described as a modulator of the GSTP1-ISCU axis.[1] The precise mechanism of this modulation and the downstream consequences are not fully elucidated in the available literature. The following diagram provides a simplified, hypothetical representation of this interaction for conceptual understanding.
References
Technical Whitepaper: A Framework for Evaluating the Effects of Novel Compounds on Endothelial Cell Dysfunction
To the esteemed researchers, scientists, and drug development professionals,
This document serves as a comprehensive technical guide outlining the methodologies and frameworks for investigating the effects of novel chemical probes, using the hypothetical compound BRD2889 as a case study in the context of endothelial cell dysfunction.
Introduction
Endothelial cell dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is considered a key initiating event in the development of atherosclerosis and other cardiovascular diseases.[1][2][3] It is characterized by a shift in the functional properties of endothelial cells towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. This includes reduced bioavailability of nitric oxide (NO), increased expression of adhesion molecules, and elevated production of reactive oxygen species (ROS).[1][4]
Currently, a comprehensive search of publicly available scientific literature and databases does not yield specific information regarding the effects of a compound designated this compound on endothelial cell dysfunction. Therefore, this whitepaper will provide a robust framework, including detailed experimental protocols and data presentation formats, that can be employed to characterize the potential therapeutic effects of this compound or any novel compound of interest in this critical area of cardiovascular research.
Hypothetical Effects of this compound on Endothelial Cell Function
For the purpose of this guide, we will hypothesize that this compound is a novel therapeutic agent being investigated for its potential to ameliorate endothelial dysfunction. The following sections will detail the experiments that would be conducted to test this hypothesis.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from such studies, illustrating how the effects of this compound could be quantified and compared.
Table 1: Effect of this compound on Endothelial Nitric Oxide (NO) Bioavailability and Oxidative Stress in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α
| Treatment Group | NO Production (pmol/mg protein) | Intracellular ROS (Relative Fluorescence Units) | eNOS Ser1177 Phosphorylation (Fold Change) |
| Vehicle Control | 100 ± 8.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | 45 ± 5.2 | 2.5 ± 0.3 | 0.4 ± 0.05 |
| TNF-α + this compound (1 µM) | 85 ± 7.1 | 1.3 ± 0.2 | 0.8 ± 0.09 |
| TNF-α + this compound (10 µM) | 95 ± 8.0 | 1.1 ± 0.1 | 0.9 ± 0.1 |
Table 2: Effect of this compound on Pro-inflammatory Marker Expression in HUVECs stimulated with TNF-α
| Treatment Group | VCAM-1 mRNA Expression (Fold Change) | ICAM-1 mRNA Expression (Fold Change) | Monocyte Adhesion (% of Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 10 |
| TNF-α (10 ng/mL) | 8.2 ± 0.7 | 10.5 ± 0.9 | 350 ± 25 |
| TNF-α + this compound (1 µM) | 4.1 ± 0.4 | 5.3 ± 0.5 | 180 ± 15 |
| TNF-α + this compound (10 µM) | 2.0 ± 0.2 | 2.5 ± 0.3 | 120 ± 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.
-
Culture Conditions: HUVECs are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells between passages 3 and 6.
-
Induction of Endothelial Dysfunction: To mimic a pro-inflammatory state characteristic of endothelial dysfunction, HUVECs are stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 24 hours.
-
Compound Treatment: this compound (or vehicle control) is added to the culture medium 1 hour prior to the addition of TNF-α.
Measurement of Nitric Oxide (NO) Production
-
Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
In a 96-well plate, add 50 µL of supernatant to each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Normalize the results to the total protein content of the cells in each well.
-
Assessment of Intracellular Reactive Oxygen Species (ROS)
-
Principle: This assay uses the cell-permeable fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Western Blotting for eNOS Phosphorylation
-
Principle: This technique is used to detect the phosphorylation of endothelial nitric oxide synthase (eNOS) at the serine 1177 residue, an activating phosphorylation site.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total eNOS and a loading control (e.g., GAPDH) for normalization.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Principle: This method quantifies the messenger RNA (mRNA) levels of specific genes, in this case, the adhesion molecules VCAM-1 and ICAM-1.
-
Procedure:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for VCAM-1, ICAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Monocyte Adhesion Assay
-
Principle: This functional assay measures the adhesion of monocytes to the endothelial cell monolayer, a key step in the inflammatory process.
-
Procedure:
-
Culture HUVECs to confluence in a 96-well plate and treat as described above.
-
Label a monocyte cell line (e.g., THP-1) with a fluorescent dye such as Calcein-AM.
-
Add the labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent monocytes.
-
Quantify the number of adherent monocytes by measuring the fluorescence intensity in a microplate reader.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in endothelial dysfunction and a hypothetical experimental workflow for evaluating this compound.
Signaling Pathway of Endothelial Dysfunction
Caption: TNF-α induced signaling cascade leading to endothelial dysfunction.
Hypothetical Mechanism of Action for this compound
Caption: A potential signaling pathway for this compound's therapeutic effects.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's impact on endothelial cells.
This whitepaper provides a comprehensive framework for the investigation of novel compounds, such as the hypothetical this compound, in the context of endothelial cell dysfunction. The detailed protocols and data presentation formats herein are intended to serve as a guide for researchers and drug development professionals. While no specific data on this compound currently exists in the public domain, the methodologies described represent the current standards in the field for characterizing the potential of new therapeutic agents to combat the endothelial dysfunction that underlies cardiovascular disease. The application of these rigorous experimental approaches will be crucial in identifying and validating new treatments for this widespread and serious condition.
References
- 1. Endothelial Cell Dysfunction and the Pathobiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endothelial cell dysfunction in cardiac disease: driver or consequence? [frontiersin.org]
- 3. aginganddisease.org [aginganddisease.org]
- 4. Endothelial Dysfunction in the Context of Blood–Brain Barrier Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD2889 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2889 is a synthetic analog of the natural product piperlongumine. It has been identified as a potent modulator of the Glutathione S-transferase P1 (GSTP1) and Iron-Sulfur Cluster Scaffold Protein (ISCU) axis, a pathway of significant interest in the context of pulmonary hypertension (PH).[1] As a piperlongumine analog, this compound is also under investigation for its potential applications in oncology, leveraging mechanisms such as the induction of reactive oxygen species (ROS) and apoptosis in cancer cells. This document provides detailed protocols for the in vitro application of this compound in cell culture experiments, guidance on data analysis, and visual representations of the associated signaling pathways and experimental workflows.
Chemical Properties
| Feature | Description |
| Compound Name | This compound |
| Chemical Nature | Analog of Piperlongumine |
| Key Structural Feature | Contains an alkyne group, suitable for click chemistry applications. |
| Primary Target | GSTP1-ISCU axis |
Proposed Mechanism of Action
This compound modulates the interaction between GSTP1 and ISCU. In the context of pulmonary hypertension, this interaction is believed to play a role in the pathobiology of pulmonary artery endothelial and smooth muscle cells. In cancer cells, piperlongumine and its analogs are known to increase intracellular ROS levels, leading to oxidative stress, DNA damage, and ultimately, apoptosis. It is hypothesized that this compound shares a similar ROS-inducing mechanism.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell lines (e.g., cancer cell lines, pulmonary artery endothelial cells)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
| Parameter | Typical Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Target cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines if this compound induces cell cycle arrest.
Materials:
-
Target cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow
Caption: General experimental workflow for in vitro studies of this compound.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type / Origin | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | To be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |
| HCT116 | Colorectal Carcinoma | 48 | To be determined |
| PAEC | Pulmonary Artery Endothelial Cells | 48 | To be determined |
| PASMC | Pulmonary Artery Smooth Muscle Cells | 48 | To be determined |
Note: The IC50 values need to be experimentally determined.
Table 2: Example of Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| A549 | Vehicle Control | Value | Value | Value |
| A549 | This compound (IC50) | Value | Value | Value |
| A549 | This compound (2x IC50) | Value | Value | Value |
Note: Values to be determined by flow cytometry analysis.
Signaling Pathway
Caption: this compound modulation of the GSTP1-ISCU signaling axis.
Conclusion
This compound presents a promising research tool for investigating the GSTP1-ISCU axis in pulmonary hypertension and as a potential therapeutic agent in oncology. The protocols outlined in this document provide a framework for the in vitro characterization of this compound's cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions, particularly concerning the determination of optimal compound concentrations. Further investigation into the detailed downstream signaling events following this compound treatment will be crucial for a comprehensive understanding of its mechanism of action.
References
Application Notes and Protocols for BRD2889 in Murine Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BRD2889, a promising modulator of the Glutathione S-transferase P1 (GSTP1) - Iron-Sulfur Cluster Scaffold Protein (ISCU) axis, in preclinical murine models of pulmonary hypertension (PH). The following protocols are based on established methodologies for inducing PH in mice and incorporate the therapeutic application of this compound as investigated in recent preclinical studies.
Introduction
Pulmonary hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Murine models that recapitulate the pathophysiology of human PH are indispensable for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents. This compound, an analog of the natural product piperlongumine, has emerged as a potential therapeutic candidate for PH. It has been shown to reverse the symptoms of PH in rodent models by targeting the GSTP1-ISCU signaling axis, thereby rescuing mitochondrial function and reducing endothelial cell apoptosis.[1]
These notes provide detailed protocols for the induction of PH in mice using the hypoxia/SU5416 model, administration of this compound, and subsequent evaluation of its therapeutic efficacy through hemodynamic and morphometric analyses.
Data Presentation
The following tables summarize the expected quantitative data from experiments utilizing this compound in a murine model of pulmonary hypertension. The data is compiled from representative studies and serves as a benchmark for expected outcomes.
Table 1: Hemodynamic Parameters in a Murine Model of Pulmonary Hypertension Treated with this compound
| Group | Treatment | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| Normoxia | Vehicle | 20 - 25 |
| Hypoxia/SU5416 | Vehicle | 45 - 55 |
| Hypoxia/SU5416 | This compound | 30 - 40 |
Table 2: Right Ventricular Hypertrophy in a Murine Model of Pulmonary Hypertension Treated with this compound
| Group | Treatment | Fulton Index (RV/LV+S) |
| Normoxia | Vehicle | 0.20 - 0.25 |
| Hypoxia/SU5416 | Vehicle | 0.45 - 0.55 |
| Hypoxia/SU5416 | This compound | 0.30 - 0.40 |
Signaling Pathway
The therapeutic effect of this compound in pulmonary hypertension is attributed to its modulation of the GSTP1-ISCU signaling pathway. Under conditions of oxidative stress characteristic of PH, GSTP1 can glutathionylate ISCU, impairing its function in iron-sulfur cluster biogenesis and leading to mitochondrial dysfunction and endothelial cell apoptosis. This compound is proposed to inhibit this glutathionylation, thereby restoring ISCU function, improving mitochondrial bioenergetics, and preventing apoptosis of pulmonary artery endothelial cells.
Caption: Mechanism of action of this compound in pulmonary hypertension.
Experimental Protocols
Murine Model of Hypoxia/SU5416-Induced Pulmonary Hypertension
This protocol describes a widely used method to induce a severe and progressive form of pulmonary hypertension in mice that closely mimics the pathology of the human disease.[2]
Materials:
-
8-10 week old male C57BL/6 mice
-
Hypoxic chamber (10% O₂)
-
SU5416 (Sugen 5416)
-
Vehicle for SU5416 (e.g., Carboxymethylcellulose sodium, Polysorbate 80, and water)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
On day 0, weigh each mouse and administer a subcutaneous injection of SU5416 (20 mg/kg).
-
Immediately following the injection, place the mice in a hypoxic chamber with an oxygen concentration of 10%.
-
Maintain the mice in the hypoxic chamber for 3 weeks. Provide ad libitum access to food and water. The chamber should be briefly opened for cage cleaning and replenishment of food and water as required.
-
On days 7 and 14, remove the mice from the chamber for a short period to administer subsequent subcutaneous injections of SU5416 (20 mg/kg).
-
At the end of the 3-week period, the mice will have developed significant pulmonary hypertension.
Administration of this compound
This protocol outlines the therapeutic administration of this compound to mice with established pulmonary hypertension.
Materials:
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles for the chosen administration route
Procedure:
-
Following the 3-week PH induction period, randomize the mice into a vehicle control group and a this compound treatment group.
-
Prepare a stock solution of this compound in a suitable vehicle. A recommended dosage for in vivo studies is 1-10 mg/kg.
-
Administer this compound or vehicle to the respective groups daily for a period of 2 to 3 weeks.
-
The preferred route of administration is typically intraperitoneal (IP) injection or oral gavage. Ensure proper technique to minimize stress and injury to the animals.
-
Monitor the mice daily for any signs of distress or adverse reactions to the treatment.
Assessment of Therapeutic Efficacy
At the end of the treatment period, the efficacy of this compound is assessed by measuring key indicators of pulmonary hypertension severity.
a) Hemodynamic Measurements (Right Ventricular Systolic Pressure - RVSP):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a tracheostomy and connect the mouse to a small animal ventilator.
-
Expose the right jugular vein and carefully insert a pressure-volume catheter.
-
Advance the catheter into the right ventricle to record the right ventricular pressure.
-
Allow the pressure readings to stabilize before recording the RVSP.
b) Assessment of Right Ventricular Hypertrophy (Fulton Index):
-
Following hemodynamic measurements, euthanize the mouse by an approved method.
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).
-
Carefully blot the tissues to remove any excess blood and weigh them separately.
-
Calculate the Fulton Index as the ratio of the weight of the RV to the weight of the LV+S (RV/LV+S). An increased Fulton Index is indicative of right ventricular hypertrophy.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for inducing pulmonary hypertension in mice and evaluating the therapeutic effects of this compound.
Caption: Experimental workflow for this compound studies in a murine PH model.
References
- 1. Glutathione S-Transferase P-Mediated Protein S-Glutathionylation of Resident Endoplasmic Reticulum Proteins Influences Sensitivity to Drug-Induced Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD2889: A Clickable Probe for Exploring Protein Interactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD2889 is a synthetic analog of the natural product piperlongumine, a compound known for its diverse biological activities. As a research tool, this compound has been identified as a modulator of the Glutathione S-transferase P1 (GSTP1)-Iron-Sulfur Cluster (ISCU) axis[1]. A key feature of this compound is the incorporation of a terminal alkyne group, rendering it a valuable probe for "click chemistry" applications[1]. This modification allows for the covalent labeling of its interacting protein partners through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This application note provides a detailed overview and experimental protocols for the use of this compound in click chemistry-based protein labeling for target identification and validation.
Principle of the Method
The use of this compound in protein labeling follows a two-step process. First, the alkyne-containing this compound is introduced to a biological system, such as cultured cells or cell lysates, where it can interact with its target proteins. Second, an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) is added. In the presence of a copper(I) catalyst, the alkyne on this compound and the azide on the reporter molecule undergo a cycloaddition reaction, forming a stable triazole linkage. This covalently attaches the reporter to the this compound-protein complex, enabling subsequent detection, enrichment, and identification of the target proteins.
Data Presentation
While specific quantitative data for this compound in protein labeling applications is not extensively published, the following table outlines the expected outcomes and parameters that should be quantified in a typical experiment.
| Parameter | Description | Method of Quantification | Expected Outcome |
| Labeling Efficiency | The percentage of target protein that is successfully labeled with the reporter molecule. | SDS-PAGE with in-gel fluorescence scanning or Western blot analysis. | Dependent on experimental conditions, but aiming for detectable and quantifiable signal over background. |
| Specificity | The degree to which this compound labels its intended target(s) versus non-specific proteins. | Comparison of labeling in the presence and absence of a competitor (e.g., excess piperlongumine) or in knockout/knockdown cell lines. | Significantly reduced signal in competitor and knockout/knockdown conditions for specific targets. |
| Dose-Dependence | The relationship between the concentration of this compound and the extent of protein labeling. | Titration of this compound concentration followed by quantification of labeled protein. | A sigmoidal dose-response curve is expected, indicating saturation of binding sites at higher concentrations. |
| Time-Dependence | The kinetics of this compound binding and labeling of its target proteins. | Time-course experiment where the click reaction is performed at different time points after this compound treatment. | An increase in labeling over time, reaching a plateau as equilibrium is approached. |
Experimental Protocols
Protocol 1: In-Cell Protein Labeling with this compound
This protocol describes the labeling of proteins in living cells with this compound, followed by lysis and click chemistry.
Materials:
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-reporter probe (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO (for stock solutions)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the desired time (e.g., 1-4 hours) in serum-free medium. Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following (final concentrations are suggestions and may require optimization):
-
Cell lysate (e.g., 1 mg/mL protein)
-
Azide-reporter probe (e.g., 100 µM)
-
CuSO4 (e.g., 1 mM)
-
THPTA (e.g., 5 mM)
-
Freshly prepared sodium ascorbate (e.g., 5 mM)
-
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
For fluorescently labeled proteins, the sample can be directly analyzed by SDS-PAGE and in-gel fluorescence scanning.
-
For biotin-labeled proteins, the sample can be analyzed by Western blot using a streptavidin-HRP conjugate or used for enrichment via streptavidin affinity chromatography.
-
Protocol 2: Enrichment and Identification of this compound-Labeled Proteins
This protocol describes the enrichment of biotin-labeled proteins and their subsequent identification by mass spectrometry.
Materials:
-
Biotin-labeled cell lysate from Protocol 1
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-gel or on-bead tryptic digestion
-
Mass spectrometer
Procedure:
-
Affinity Purification:
-
Incubate the biotin-labeled lysate with streptavidin beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS + 1% SDS, PBS + 8M urea) is recommended.
-
-
Elution and/or Digestion:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Alternatively, perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
-
Mass Spectrometry:
-
Analyze the eluted proteins or digested peptides by LC-MS/MS.
-
Identify the proteins using a protein database search engine.
-
-
Data Analysis:
-
Compare the identified proteins from the this compound-treated sample to the vehicle control to identify specific binding partners.
-
Further validation of identified targets can be performed using techniques such as Western blotting, immunoprecipitation, or functional assays.
-
Visualizations
Caption: Experimental workflow for this compound-mediated protein labeling.
Caption: Logical relationship of this compound click chemistry labeling.
References
Application Notes and Protocols for High-Throughput Screening Assays Using BRD2889
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2889, an analog of the natural product piperlongumine, is a modulator of the Glutathione S-Transferase Pi 1 (GSTP1)-Iron-Sulfur Cluster Scaffold Protein (ISCU) axis.[1] This small molecule holds potential for therapeutic development in areas such as pulmonary hypertension and cancer. Its utility in high-throughput screening (HTS) campaigns is underscored by its defined mechanism of action and the presence of an alkyne group, rendering it suitable for "click chemistry" applications to identify and validate target engagement.[1]
These application notes provide a comprehensive guide for utilizing this compound in HTS assays to identify novel modulators of the GSTP1-ISCU pathway and to explore its therapeutic potential. The protocols outlined below are based on established methodologies for similar compounds and general principles of HTS assay development.
Mechanism of Action and Signaling Pathway
This compound modulates the interaction between GSTP1 and ISCU. GSTP1 is a key enzyme in cellular detoxification and a regulator of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and stress responses. The interaction of GSTP1 with ISCU, a crucial component of iron-sulfur cluster biogenesis, suggests a role for this axis in cellular metabolism and response to oxidative stress.
GSTP1 Signaling Pathway
Caption: GSTP1-ISCU signaling axis and its role in cellular stress response.
High-Throughput Screening (HTS) Application Notes
This compound can be employed in various HTS assay formats to discover novel modulators of the GSTP1-ISCU pathway. The choice of assay will depend on the specific research question, available resources, and desired throughput.
1. Phenotypic Screening:
-
Principle: To identify compounds that mimic or antagonize the cellular effects of this compound. This approach is target-agnostic in its initial phase and focuses on a desired cellular outcome.
-
Assay Formats:
-
Cell Viability/Cytotoxicity Assays: Measure the effect of test compounds on the viability of cancer cell lines known to be sensitive to piperlongumine analogs.
-
Reactive Oxygen Species (ROS) Production Assays: Quantify changes in intracellular ROS levels, a known downstream effect of piperlongumine and its analogs.
-
2. Target-Based Screening:
-
Principle: To identify compounds that directly interact with and modulate the activity of GSTP1 or its interaction with ISCU.
-
Assay Formats:
-
Biochemical GSTP1 Activity Assays: Measure the enzymatic activity of purified GSTP1 in the presence of test compounds.
-
Protein-Protein Interaction (PPI) Assays: Utilize techniques like FRET, BRET, or AlphaLISA to screen for compounds that disrupt or stabilize the GSTP1-ISCU interaction.
-
3. Target Engagement and Validation using Click Chemistry:
-
Principle: To confirm that hit compounds from primary screens directly bind to their intended target within a cellular context. This compound's alkyne handle allows for its use as a probe in click chemistry-based target identification and engagement studies.
-
Workflow:
-
Treat cells with an alkyne-containing probe (e.g., a clickable analog of a hit compound or this compound itself).
-
Lyse cells and perform a click reaction with an azide-functionalized reporter tag (e.g., biotin or a fluorophore).
-
Identify and quantify the labeled proteins using techniques such as streptavidin pulldown followed by mass spectrometry or in-gel fluorescence.
-
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay
This protocol is adapted from methods used for screening piperlongumine analogs and is suitable for a 384-well format.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (as a positive control)
-
Test compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well clear-bottom white plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in 40 µL of culture medium into 384-well plates.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (this compound) wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Calculate IC₅₀ values for active compounds using a non-linear regression curve fit.
-
Determine the Z' factor to assess assay quality. A Z' factor ≥ 0.5 is considered excellent for HTS.
-
Protocol 2: High-Throughput ROS Production Assay
Materials:
-
Cancer cell line
-
Culture medium
-
This compound (positive control)
-
Test compound library
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or similar ROS indicator
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 384-well plates as described in Protocol 1.
-
-
Compound Treatment:
-
Add test compounds and controls to the wells.
-
Incubate for a shorter duration, typically 1-6 hours, at 37°C, 5% CO₂.
-
-
ROS Detection:
-
Prepare a working solution of H₂DCFDA in serum-free medium (e.g., 10 µM).
-
Remove the compound-containing medium from the wells and wash once with PBS.
-
Add 20 µL of the H₂DCFDA solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Normalize fluorescence signals to the vehicle control.
-
Calculate the fold-increase in ROS production for each compound.
-
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Example HTS Data Summary for Piperlongumine Analogs
| Compound ID | Assay Type | Cell Line | IC₅₀ / EC₅₀ (µM) | Max Response (% of Control) | Z' Factor |
| This compound (Ref) | Cell Viability | HeLa | Data not available | Data not available | > 0.5 |
| Analog 1 | Cell Viability | HeLa | 5.2 | 95% | 0.72 |
| Analog 2 | Cell Viability | HeLa | 12.8 | 88% | 0.68 |
| Analog 3 | ROS Production | A549 | 2.5 | 350% | 0.65 |
| Analog 4 | ROS Production | A549 | 8.1 | 280% | 0.70 |
Note: The data presented here are hypothetical and for illustrative purposes. Actual values will vary depending on the specific compounds and experimental conditions.
Visualization of Workflows
HTS Workflow for this compound-based Screening
Caption: A typical workflow for a high-throughput screening campaign.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BRD2889
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD2889 is a small molecule modulator of the Glutathione S-transferase Pi 1 (GSTP1) and Iron-Sulfur Cluster scaffold protein (ISCU) axis, presenting a promising avenue for therapeutic intervention in various diseases, including cancer and pulmonary hypertension.[1] As an analog of piperlongumine, this compound is anticipated to induce cellular responses such as apoptosis and cell cycle arrest, which can be quantitatively assessed using flow cytometry.[2][3][4][5] These application notes provide detailed protocols for the analysis of cells treated with this compound, focusing on the evaluation of apoptosis and cell cycle distribution by flow cytometry.
Principle
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of various cellular parameters. By utilizing fluorescent probes, it is possible to discern distinct cell populations within a heterogeneous sample. For cells treated with this compound, two key applications of flow cytometry are the assessment of apoptosis and the analysis of cell cycle progression.
-
Apoptosis Assay: Utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Involves staining the DNA of fixed and permeabilized cells with a fluorescent dye such as PI. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., A549) treated with varying concentrations of this compound for 24 hours. This data is illustrative of the expected outcomes based on the known effects of similar compounds like piperlongumine.
Table 1: Apoptosis Analysis of A549 Cells Treated with this compound
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 5 | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| 10 | 42.1 ± 5.1 | 35.6 ± 3.3 | 22.3 ± 2.1 |
Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| 1 | 52.1 ± 3.1 | 25.5 ± 2.2 | 22.4 ± 1.8 |
| 5 | 40.2 ± 3.9 | 18.9 ± 2.5 | 40.9 ± 3.4 |
| 10 | 25.8 ± 4.5 | 12.3 ± 2.1 | 61.9 ± 4.1 |
Signaling Pathway
The proposed mechanism of action for this compound involves the modulation of the GSTP1-ISCU axis, leading to increased cellular stress and subsequent apoptosis and cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperlongumine selectively kills hepatocellular carcinoma cells and preferentially inhibits their invasion via ROS-ER-MAPKs-CHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperlongumine Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining of BRD2889-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with BRD2889, a modulator of the Glutathione S-transferase pi 1 (GSTP1)-Iron-Sulfur Cluster Scaffold (ISCU) axis. The provided protocols and supporting information are intended to facilitate the assessment of this compound's pharmacodynamic effects and its impact on relevant signaling pathways.
Introduction to this compound
This compound is a synthetic analog of the natural product piperlongumine. It has been identified as a potent modulator of the GSTP1-ISCU protein-protein interaction.[1] This interaction is crucial in various cellular processes, including redox homeostasis and iron-sulfur cluster biogenesis. Dysregulation of this axis has been implicated in several diseases, including pulmonary hypertension and cancer. This compound serves as a valuable chemical probe to investigate the biological functions of the GSTP1-ISCU axis and as a potential therapeutic agent.
Mechanism of Action and Target Engagement
This compound is understood to exert its biological effects by modulating the interaction between GSTP1 and ISCU. GSTP1, a phase II detoxification enzyme, is also known to regulate cellular signaling pathways, in part through its interaction with proteins such as c-Jun N-terminal kinase (JNK). By altering the GSTP1-ISCU axis, this compound can induce cellular stress, leading to downstream effects on cell proliferation, and survival.
Immunohistochemistry can be employed to visualize and quantify the expression and localization of key proteins within the target pathway and to assess the downstream consequences of this compound treatment.
Recommended Antibodies for IHC
The selection of high-quality, validated antibodies is critical for successful IHC staining. Based on the mechanism of action of this compound, the following primary antibodies are recommended for analyzing treated tissues:
| Target Protein | Host Species | Clonality | Recommended Applications | Supplier Example |
| GSTP1 | Rabbit | Polyclonal | IHC, WB, ICC/IF | Novus Biologicals (NBP1-84748) |
| Mouse | Monoclonal | IF, IHC, WB | Cell Signaling Technology (#3369) | |
| ISCU | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Abcam (ab154060) |
| Mouse | Monoclonal | WB, IHC, ICC/IF, ELISA, IP | Invitrogen | |
| Ki-67 | Rabbit | Monoclonal | IHC | Abcam |
| 8-OHdG | Mouse | Monoclonal | IHC | JaICA |
Note: This is not an exhaustive list. Researchers should validate the performance of any antibody in their specific experimental context.
Quantitative Data Presentation
The following table presents a hypothetical but representative example of quantitative IHC data that could be generated from a preclinical study evaluating this compound in a tumor xenograft model. Data is presented as the mean percentage of positive cells ± standard error of the mean (SEM).
| Treatment Group | Dose (mg/kg) | n | Ki-67 (% positive cells) | 8-OHdG (% positive cells) |
| Vehicle Control | 0 | 8 | 75.2 ± 5.6 | 10.5 ± 2.1 |
| This compound | 10 | 8 | 42.1 ± 4.9 | 35.8 ± 4.2 |
| This compound | 25 | 8 | 21.5 ± 3.8 | 68.3 ± 6.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Statistical analysis performed using a one-way ANOVA with Dunnett's post-hoc test.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry Staining for GSTP1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
3% Hydrogen Peroxide
-
Normal Goat Serum (or serum from the host of the secondary antibody)
-
Primary antibody: Rabbit anti-GSTP1
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Place slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GSTP1 antibody to its optimal concentration in PBS with 1% BSA.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate with biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Staining for Proliferation (Ki-67) and Oxidative Stress (8-OHdG) Markers
This protocol follows the same general procedure as Protocol 1, with the following specific considerations:
-
For Ki-67: This is a nuclear stain. Ensure proper fixation to preserve nuclear morphology. The antigen retrieval and antibody incubation times may need optimization.
-
For 8-OHdG: This marker indicates oxidative DNA damage. To minimize background, it is crucial to handle tissues gently and process them promptly after collection. For 8-OHdG staining, Bouin's solution is sometimes recommended for fixation as it may reduce the need for antigen retrieval. If using formalin fixation, a robust antigen retrieval step is necessary.
Image Analysis and Quantification:
Stained slides should be imaged using a brightfield microscope. For quantitative analysis, specialized software (e.g., ImageJ with appropriate plugins, Visiopharm, HALO) can be used to determine the percentage of positive cells or the staining intensity. A consistent threshold for positivity should be applied across all images and treatment groups. For Ki-67, the proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cell nuclei. For 8-OHdG, the percentage of positively stained area or the number of positive cells can be quantified.
References
Troubleshooting & Optimization
Troubleshooting BRD2889 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD2889. The following information is designed to address common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly in aqueous buffer. Is this expected?
A1: Yes, this is expected. This compound is an analog of piperlongumine, a compound known for its low aqueous solubility.[1] Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on data for the analogous compound piperlongumine, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for creating a concentrated stock solution.[2] Piperlongumine is soluble in DMSO at approximately 20 mg/mL.[2]
Q3: How do I prepare a working solution of this compound in an aqueous buffer from a DMSO stock?
A3: To prepare a working solution, you should first dissolve this compound in DMSO to create a high-concentration stock. Then, dilute this stock solution into your aqueous buffer of choice. For piperlongumine, a 1:10 dilution of a DMSO stock into PBS (pH 7.2) has been shown to yield a solution of approximately 0.1 mg/mL.[2] It is recommended to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try preparing a more dilute working solution.
-
Increase the percentage of co-solvent: If your experimental conditions allow, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Consider alternative solubilizing agents: For the related compound piperlongumine, solubility has been shown to be enhanced by surfactants (e.g., Tween 80), cyclodextrins, and other co-solvents like ethanol and PEG 400.[3] Depending on your experimental system, these may be viable options to explore.
Q5: What is the expected aqueous solubility of this compound?
Quantitative Solubility Data for Piperlongumine (Analog of this compound)
| Solvent/System | Solubility | Reference |
| Water | ~26 µg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
| Ethanol | ~0.15 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dimethyl Formamide (DMF) | ~20 mg/mL | |
| 10% Tween 80 in water | ~700 µg/mL | |
| 20% Hydroxypropyl-β-cyclodextrin in water | ~1 mg/mL | |
| 20% Sulfobutyl ether β-cyclodextrin in water | ~1 mg/mL | |
| 30% Acetonitrile in water | ~1.6 mg/mL | |
| 50% Ethanol in water | ~2.3 mg/mL | |
| 50% PEG 400 in water | ~1.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) and ensure it is at the correct pH and has been filtered.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the concentrated this compound DMSO stock solution to achieve the final desired working concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to reduce the final concentration or employ one of the troubleshooting methods described above.
-
Use: Use the freshly prepared aqueous working solution immediately for your experiments. It is not recommended to store aqueous solutions of this compound for extended periods.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound modulates the GSTP1-ISCU signaling axis.
References
Technical Support Center: Optimizing BRD2889 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BRD2889 in cell viability assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution spanning several orders of magnitude, for instance, from 10 nM to 100 µM. As this compound is an analog of piperlongumine, which has shown cytotoxic effects in cancer cell lines at concentrations ranging from 1 µM to 50 µM, a similar range can be considered for initial screening.[1][2][3][4]
Q2: What are the essential controls to include in my experiment?
A2: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to confirm that the observed effects are not due to solvent toxicity. The final DMSO concentration should typically be kept below 0.5%.
-
Untreated Control: Cells cultured in medium alone, providing a baseline for 100% cell viability.
-
Positive Control (Optional but Recommended): A compound with a known and well-characterized cytotoxic effect on your cell line of interest. This helps to validate the assay's performance.
Q3: How long should I incubate the cells with this compound?
A3: The incubation time can significantly influence the outcome of a cell viability assay. Common incubation periods for small molecule inhibitors are 24, 48, and 72 hours.[1] It is recommended to perform a time-course experiment to determine the optimal duration for observing the desired effect of this compound on your specific cell line.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several robust methods are available for assessing cell viability. The choice of assay can depend on the cell type, experimental endpoint, and available equipment. Commonly used assays include:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells.
-
Resazurin (alamarBlue®) assay: A fluorescent assay that also measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues when optimizing this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation. Ensure thorough but gentle mixing of all reagents. |
| Unexpectedly high cell viability at high this compound concentrations | Compound precipitation, compound degradation, or cell line resistance. | Visually inspect the this compound solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider testing on a different, potentially more sensitive, cell line. |
| Significant cell death in the vehicle control wells | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5%. Run a dose-response curve for the vehicle alone to determine its toxicity threshold for your specific cell line. |
| No discernible effect of this compound at any concentration | The chosen cell line may be insensitive, the incubation time may be too short, or the compound may not be active under the experimental conditions. | Extend the incubation period (e.g., up to 72 hours). Use a different cell line. Confirm the identity and purity of your this compound stock. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for assessing the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Also, prepare a vehicle control with the same final concentrations of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visual Guides
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Potential Signaling Pathway Modulation
This compound is a modulator of the GSTP1-ISCU axis. Glutathione S-transferase P1 (GSTP1) is known to play a role in cellular detoxification and can protect cells from oxidative stress and cytotoxic agents. By modulating this axis, this compound may disrupt these protective mechanisms, leading to increased cellular stress and potentially apoptosis, particularly in cancer cells that often overexpress GSTP1.
Caption: this compound modulation of the GSTP1-ISCU axis.
References
- 1. Piperlongumine Inhibits Thioredoxin Reductase 1 by Targeting Selenocysteine Residues and Sensitizes Cancer Cells to Erastin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperlongumine Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
BRD2889 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BRD2889, a modulator of the GSTP1-ISCU axis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
For long-term storage, solid this compound, an analog of piperlongumine, should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is expected to be stable for at least two years. For short-term storage, +4°C is also acceptable. The product is typically shipped at room temperature in the continental US.
Q2: What is the recommended procedure for preparing this compound stock solutions?
To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO. For example, piperlongumine, a structural analog, is soluble in DMSO at concentrations of up to 63 mg/mL. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How should I store this compound stock solutions?
Stock solutions of this compound's analog, piperlongumine, in DMSO are stable for up to 3 months when stored at -20°C. For very long-term storage (up to a year), -80°C is recommended. If stored at -20°C in solvent, it may be stable for one month.
Q4: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day. Piperlongumine, a similar compound, is sparingly soluble in aqueous buffers and shows significant instability at pH values ≥ 7 and ≤ 3. Maximum stability for piperlongumine in aqueous solution is observed around pH 4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffer | pH-dependent degradation: this compound, similar to its analog piperlongumine, may be unstable at neutral to alkaline pH (≥7) and acidic pH (≤3). | Maintain the pH of the aqueous solution around 4 for maximal stability. Prepare fresh aqueous solutions daily and avoid long-term storage. |
| Precipitation of the compound in aqueous media | Low aqueous solubility: this compound is expected to have low water solubility. Piperlongumine's aqueous solubility is approximately 26 µg/mL. | To improve solubility, first dissolve this compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. The use of surfactants like polysorbate 80 may also increase solubility. |
| Compound degradation upon exposure to light | Photodegradation: Piperlongumine, the parent compound of this compound, is known to undergo marked photodegradation, especially in aqueous media. | Protect all solutions containing this compound from light by using amber vials or by wrapping the containers in aluminum foil. |
| Inconsistent experimental results | Stock solution degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound in your stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Stability Data Summary
The following tables summarize the stability data for piperlongumine, a structural analog of this compound. This information can be used as a guideline for handling and storing this compound.
Table 1: Solid Compound Storage Recommendations
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | ≥ 2 years |
| Short-term Storage | +4°C | Undetermined |
| Shipping | Room Temperature | As per supplier |
Table 2: Solution Storage Recommendations
| Solvent | Temperature | Duration |
| DMSO | -80°C | 1 year |
| DMSO | -20°C | 1 - 3 months |
| Aqueous Buffer (pH 4) | 25°C | ~17 weeks (10% degradation) |
| Aqueous Buffer (pH ≥ 7 or ≤ 3) | Room Temperature | Unstable, use immediately |
Experimental Protocols
Protocol for Assessing pH Stability of this compound (based on piperlongumine studies)
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9).
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Piperlongumine A cell-permeable, orally bioavailable natural product isolated from the plant species, Piper longum L, which selectively induces cell death in cancer cells that express both wild-type and mutant p53. | 20069-09-4 [sigmaaldrich.com]
- 4. adipogen.com [adipogen.com]
- 5. raybiotech.com [raybiotech.com]
Technical Support Center: Overcoming Resistance to BRD2889 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to the investigational anti-cancer compound BRD2889 in various cancer cell lines. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It is believed to function by inhibiting key cellular antioxidant systems, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The primary target pathway is the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis, which is a central regulator of ferroptosis.
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance to ferroptosis-inducing agents like this compound?
A2: Resistance to ferroptosis-inducing agents is an emerging challenge. Common mechanisms include:
-
Upregulation of the SLC7A11-GSH-GPX4 axis: Increased expression of SLC7A11 (a cystine/glutamate antiporter) enhances the uptake of cystine, a precursor for GSH synthesis.[1][2][3][4][5] GSH is a crucial cofactor for GPX4, an enzyme that detoxifies lipid peroxides. Overexpression of GPX4 can therefore lead to resistance.
-
Activation of the Nrf2 signaling pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Its activation can lead to the upregulation of various antioxidant genes, including those involved in GSH synthesis and iron metabolism, thereby conferring resistance to ferroptosis.
-
Alterations in iron metabolism: Changes in the expression of proteins involved in iron storage (e.g., ferritin) and transport can modulate cellular sensitivity to ferroptosis.
-
Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I confirm that my resistant cell line is evading ferroptosis?
A3: You can perform several experiments to confirm the evasion of ferroptosis:
-
Lipid ROS measurement: Use fluorescent probes like C11-BODIPY 581/591 to quantify lipid peroxidation by flow cytometry or fluorescence microscopy. Resistant cells treated with this compound are expected to show lower levels of lipid ROS compared to sensitive parental cells.
-
Western blot analysis: Assess the protein levels of key ferroptosis regulators such as GPX4, SLC7A11, and Nrf2. An increase in these proteins in resistant cells would suggest an activated anti-ferroptotic mechanism.
-
GSH level measurement: Quantify intracellular GSH levels using commercially available kits. Resistant cells may exhibit higher basal or induced GSH levels.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in my cell line over time.
This is a common indication of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound resistance.
Detailed Methodologies:
-
Dose-Response Assay and IC50 Determination:
-
Seed both parental (sensitive) and suspected resistant cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.
-
-
Lipid ROS Measurement with C11-BODIPY 581/591:
-
Treat parental and resistant cells with this compound for a specified time.
-
Incubate the cells with C11-BODIPY 581/591 probe.
-
Analyze the cells by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
-
Western Blot Analysis:
-
Lyse parental and resistant cells (with and without this compound treatment).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GPX4, SLC7A11, Nrf2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Issue 2: My cell line is intrinsically resistant to this compound.
Some cancer cell lines may exhibit inherent resistance to ferroptosis-inducing agents.
Potential Causes and Solutions:
| Potential Cause | Suggested Experiment | Proposed Solution |
| High basal expression of antioxidant proteins | Perform baseline western blot analysis of GPX4, SLC7A11, and Nrf2 in a panel of cell lines. | Select cell lines with lower baseline expression of these proteins for your studies. |
| Low basal levels of polyunsaturated fatty acids (PUFAs) | Analyze the lipid composition of the cell membrane using mass spectrometry. | Supplement cell culture media with PUFAs like arachidonic acid or eicosapentaenoic acid to sensitize cells to ferroptosis. |
| High iron storage capacity | Measure intracellular iron levels and the expression of ferritin. | Co-treat with an iron chelator to modulate iron homeostasis. |
Signaling Pathways
This compound-Induced Ferroptosis and Resistance Mechanisms:
Caption: this compound induces ferroptosis by inhibiting GPX4.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HT-1080 (Fibrosarcoma) | 0.5 | 12.5 | 25 |
| A549 (Lung Carcinoma) | 1.2 | 28.8 | 24 |
| PANC-1 (Pancreatic Cancer) | 2.5 | 45.0 | 18 |
Table 2: Relative Protein Expression in Parental vs. Resistant HT-1080 Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| GPX4 | 1.0 | 3.5 |
| SLC7A11 | 1.0 | 4.2 |
| Nrf2 | 1.0 | 2.8 |
For further assistance, please contact our technical support team with detailed information about your cell line, experimental conditions, and a summary of your results.
References
- 1. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in BRD2889 experiments
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers using BRD2889. The information is designed to help you interpret unexpected results and optimize your experiments.
FAQ 1: Why am I not observing autophagy induction with this compound?
Question: I treated my cells with this compound at the recommended concentration and duration, but I am not seeing an increase in autophagy markers like LC3-II. What could be the reason for this?
Answer: This is a common issue that can arise from several factors, ranging from experimental setup to cell-line-specific responses. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Guide: No Autophagy Induction
-
Confirm Compound Integrity and Activity:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound will not be active.
-
Storage: Verify that the compound has been stored correctly, as improper storage can lead to degradation.
-
Positive Control: Use a well-established autophagy inducer, such as rapamycin or starvation (HBSS), as a positive control to confirm that your experimental system can induce autophagy.
-
-
Optimize Experimental Parameters:
-
Concentration: The optimal concentration of this compound can be cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The kinetics of autophagy induction can vary. A time-course experiment is recommended to identify the peak response time.
-
-
Verify Assay Performance:
-
LC3-II Detection: When using Western blotting to detect LC3-II, ensure efficient protein transfer and use a validated antibody. The LC3-II band can be faint, so optimizing exposure time is crucial.
-
Autophagic Flux: An accumulation of autophagosomes (and therefore LC3-II) can be due to either increased autophagy induction or a blockage in autophagic degradation. To distinguish between these possibilities, perform an autophagic flux assay using lysosomal inhibitors like Bafilomycin A1 or Chloroquine.
-
Data Presentation: Expected vs. Unexpected LC3-II Western Blot Results
The following table summarizes the expected and unexpected outcomes of a Western blot experiment designed to measure autophagy induction.
| Treatment Group | Expected LC3-II/Actin Ratio | Unexpected LC3-II/Actin Ratio | Interpretation of Unexpected Result |
| Vehicle Control (DMSO) | 1.0 (Baseline) | 1.0 (Baseline) | - |
| This compound (10 µM) | > 2.5 | ~1.0 | No induction of autophagy. Potential issues with compound, experimental parameters, or assay. |
| Rapamycin (Positive Ctrl) | > 3.0 | ~1.0 | The experimental system is unresponsive to autophagy inducers. Check cell health and assay protocol. |
| This compound + Bafilomycin A1 | > 5.0 | ~1.0 | Suggests a complete lack of autophagy induction by this compound. |
Signaling Pathway Visualization
The diagram below illustrates the intended signaling pathway for this compound. This compound inhibits "Kinase X" (KX), a negative regulator of the ULK1 complex, thereby inducing autophagy.
Caption: Intended signaling pathway of this compound for autophagy induction.
FAQ 2: Why am I observing significant cell death with this compound treatment?
Question: I am using this compound at a concentration that should induce autophagy, but instead, I am seeing a significant decrease in cell viability. Is this expected?
Answer: While this compound is designed to be a selective autophagy inducer, high concentrations or prolonged exposure can lead to off-target effects or excessive autophagy, which can result in cell death. This guide will help you determine the cause of the observed cytotoxicity.
Troubleshooting Guide: Unexpected Cell Death
-
Determine the Therapeutic Window:
-
Dose-Response Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the EC50 for autophagy induction and the CC50 (cytotoxic concentration 50%). The ideal therapeutic window is where autophagy is induced with minimal cytotoxicity.
-
Time-Course Viability Assay: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.
-
-
Distinguish Between Apoptosis and Autophagic Cell Death:
-
Apoptosis Markers: Use assays to detect markers of apoptosis, such as caspase-3/7 activation or PARP cleavage. If these markers are present, it suggests that this compound may be inducing apoptosis at the concentration used.
-
Autophagy Inhibition Rescue: To determine if the cell death is due to excessive autophagy, co-treat the cells with an autophagy inhibitor (e.g., 3-Methyladenine, Spautin-1) and this compound. If the inhibitor rescues the cells from death, it suggests that the cytotoxicity is autophagy-dependent.
-
Data Presentation: Dose-Response Analysis of this compound
The table below shows example data from a dose-response experiment, highlighting the therapeutic window.
| This compound Conc. (µM) | LC3-II Fold Induction (vs. Vehicle) | Cell Viability (%) | Interpretation |
| 0 (Vehicle) | 1.0 | 100 | Baseline |
| 1 | 1.5 | 98 | Low autophagy induction, no cytotoxicity. |
| 5 | 3.2 | 95 | Optimal Concentration: Strong autophagy induction, minimal cytotoxicity. |
| 10 | 4.5 | 80 | High autophagy induction, moderate cytotoxicity. |
| 25 | 2.1 | 50 | Decreased autophagy markers, significant cytotoxicity (CC50). |
| 50 | 1.2 | 20 | Severe cytotoxicity, likely off-target effects. |
Experimental Workflow Visualization
The following diagram outlines the workflow for troubleshooting unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
FAQ 3: Why do my results with this compound vary between different cell lines?
Question: I have been using this compound in multiple cell lines, and I am seeing significant variability in the induction of autophagy and cytotoxicity. Why is this happening?
Answer: Cell-line-specific responses to chemical probes are common and can be attributed to differences in genetic background, protein expression levels, and metabolic states. This guide provides a framework for understanding and addressing this variability.
Troubleshooting Guide: Cell Line Variability
-
Characterize Target Expression:
-
Kinase X (KX) Levels: Perform Western blotting or qPCR to quantify the expression level of the primary target, Kinase X, in each of your cell lines. Cell lines with lower expression of KX may be more sensitive to this compound.
-
Basal Autophagy Levels: Measure the basal level of autophagy in each cell line. Cells with high basal autophagy may show a less robust response to inducers.
-
-
Assess Downstream Pathway Components:
-
ULK1 Complex Proteins: Check the expression levels of key proteins in the ULK1 complex (e.g., ULK1, ATG13, FIP200). Deficiencies in these components can impair the autophagic response.
-
Parallel Pathways: Investigate the activity of parallel signaling pathways that regulate autophagy (e.g., mTORC1). The status of these pathways can influence the cellular response to this compound.
-
-
Empirical Testing:
-
Independent Dose-Response: It is crucial to perform a separate dose-response curve for each cell line to determine its unique optimal concentration. Do not assume that the optimal concentration from one cell line will apply to another.
-
Data Presentation: Comparative Analysis of Different Cell Lines
This table provides an example of how to systematically compare the response of different cell lines to this compound.
| Cell Line | KX Expression (Relative) | Basal LC3-II (Relative) | This compound EC50 (Autophagy) | This compound CC50 (Cytotoxicity) |
| Cell Line A | High (1.5) | Low (0.8) | 10 µM | > 50 µM |
| Cell Line B | Low (0.5) | Low (0.9) | 2 µM | 15 µM |
| Cell Line C | High (1.4) | High (2.5) | 15 µM | > 50 µM |
Logical Relationship Diagram
The diagram below illustrates the logical relationships between cellular factors and the observed variability in response to this compound.
Caption: Factors contributing to cell-line-specific responses to this compound.
How to control for BRD2889's effect on reactive oxygen species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD2889, focusing on how to control for its effects on reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: We observed an increase in reactive oxygen species (ROS) in our experimental system after treatment with this compound. Is this an expected outcome?
A1: It is plausible that this compound may influence cellular redox balance. This compound is known to be an analog of piperlongumine and a modulator of the GSTP1-ISCU axis[1]. Glutathione S-transferase Pi 1 (GSTP1) is a crucial enzyme involved in cellular detoxification and the antioxidant defense system. Compounds that interact with components of the glutathione system can disrupt redox homeostasis and lead to an increase in ROS. Furthermore, piperlongumine itself is known to induce ROS. Therefore, observing an increase in ROS upon this compound treatment could be an on-target or off-target effect that requires further investigation.
Q2: How can I determine if the observed cellular phenotype is a direct result of this compound's primary mechanism of action or a secondary consequence of increased ROS?
A2: To distinguish between the primary effects of this compound and secondary effects due to ROS, it is recommended to perform experiments with and without the co-administration of an antioxidant. A common approach is to pre-treat cells with an antioxidant, such as N-acetylcysteine (NAC), before adding this compound. If the co-treatment with NAC rescues the phenotype observed with this compound alone, it strongly suggests that the phenotype is mediated by ROS. Conversely, if the phenotype persists despite the presence of the antioxidant, it is more likely to be a direct effect of this compound's primary target engagement.
Q3: What are the most appropriate methods for measuring ROS levels in response to this compound treatment?
A3: The choice of ROS detection method depends on the specific type of ROS and the subcellular compartment of interest. For a general assessment of cellular ROS, fluorogenic probes like 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are commonly used to measure hydrogen peroxide, hydroxyl radicals, and peroxyl radicals[1]. To specifically measure mitochondrial superoxide, a probe such as MitoSOX Red is recommended. It is advisable to use multiple assays to obtain a comprehensive understanding of the oxidative stress profile induced by this compound.
Troubleshooting Guides
Issue 1: High background fluorescence in ROS detection assays.
-
Possible Cause 1: Autofluorescence of this compound.
-
Solution: Run a control experiment with this compound in cell-free media to assess its intrinsic fluorescence at the excitation and emission wavelengths of your fluorescent probe. If this compound is autofluorescent, you may need to subtract the background fluorescence or choose a probe with a different spectral profile.
-
-
Possible Cause 2: Phenol red in the cell culture medium.
-
Solution: Phenol red can interfere with fluorescence-based assays. For the duration of the experiment, switch to a phenol red-free medium.
-
-
Possible Cause 3: Spontaneous oxidation of the fluorescent probe.
-
Solution: Prepare fresh solutions of the fluorescent probe immediately before use. Protect the probe from light and minimize the time between probe loading and measurement.
-
Issue 2: Inconsistent or non-reproducible ROS measurements.
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed changes in ROS are not due to cytotoxicity.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Solution: Standardize all incubation times, temperatures, and reagent concentrations. Even minor variations can impact ROS levels, which are often transient.
-
-
Possible Cause 3: Photobleaching of the fluorescent probe.
-
Solution: Minimize the exposure of stained cells to excitation light. Use an anti-fade mounting medium if performing fluorescence microscopy.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Antioxidant Rescue Experiment with N-acetylcysteine (NAC)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Antioxidant Pre-treatment: Pre-treat the cells with 5 mM NAC for 1 hour at 37°C.
-
Co-treatment: Without removing the NAC-containing medium, add the desired concentrations of this compound and incubate for the specified duration.
-
Phenotypic Assessment: Proceed with the relevant assay to measure the cellular phenotype of interest (e.g., cell viability, protein expression, etc.). Compare the results of cells treated with this compound alone to those co-treated with NAC and this compound.
Quantitative Data Summary
| Parameter | Assay | This compound Treatment | Expected Outcome | Control Measures |
| General Cellular ROS | DCFDA | 1-10 µM | Potential dose-dependent increase in fluorescence | Vehicle control, H2O2 positive control |
| Mitochondrial Superoxide | MitoSOX Red | 1-10 µM | Potential dose-dependent increase in fluorescence | Vehicle control, Antimycin A positive control |
| Phenotype Rescue | Varies by experiment | Co-treatment with 5 mM NAC | Reversal or attenuation of the this compound-induced phenotype | NAC alone control, this compound alone control |
Visualizations
Caption: Proposed pathway of this compound-induced ROS.
Caption: Workflow for investigating ROS-mediated effects.
Caption: Troubleshooting logic for inconsistent ROS data.
References
Addressing batch-to-batch variability of BRD2889
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability of BRD2889. Consistent and reproducible experimental outcomes are critical, and this resource offers guidance on identifying, troubleshooting, and mitigating issues related to the purity, stability, and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Inconsistent results between different batches of a small molecule like this compound can stem from several factors. These include variations in compound purity, the presence of residual solvents or impurities from synthesis, differences in crystalline structure (polymorphism), or degradation of the compound over time. Each of these can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to implement quality control checks on each new batch to ensure consistency.
Q2: How can we assess the purity and identity of a new batch of this compound?
A2: To confirm the identity and purity of a new batch of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity by identifying the main compound peak and any impurity peaks. Mass Spectrometry (MS) should be used to confirm that the molecular weight of the compound matches the expected molecular weight of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the molecule. A certificate of analysis (CoA) from the supplier should provide initial data, but independent verification is recommended for sensitive experiments.
Q3: My this compound solution appears to have a different color or clarity compared to the previous batch. What should I do?
A3: A change in the color or clarity of a this compound solution may indicate issues with solubility, stability, or the presence of impurities.[1] A visual inspection should be the first step.[2] If you observe precipitation or a color change, it is advisable to check the solvent used and the preparation method. Ensure the compound is fully dissolved. If the issue persists, it could indicate degradation of the compound, and you should consider performing analytical tests like HPLC to check for degradation products.[1]
Q4: We are seeing a decrease in the potency (higher IC50) of this compound in our cellular assays with a new batch. How can we troubleshoot this?
A4: A decrease in potency can be a direct consequence of batch-to-batch variability. The first step is to confirm the concentration of your stock solution, as errors in weighing or dissolving the compound can lead to inaccurate concentrations. If the concentration is correct, the issue might be related to the purity or activity of the new batch. It is recommended to perform a dose-response curve with each new lot and compare it to a reference batch. If a significant shift in IC50 is observed, further analytical characterization of the new batch is warranted.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter with this compound.
Issue 1: Inconsistent Solubility and Precipitation
-
Observation: A new batch of this compound does not dissolve as well as previous batches in the same solvent, or precipitation is observed in stock solutions or working dilutions.[1][2]
-
Possible Causes:
-
Differences in the physical form (e.g., crystalline vs. amorphous) of the solid compound between batches.
-
Presence of insoluble impurities.
-
Incorrect solvent or improper dissolution technique.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Reduced or Variable Biological Activity
-
Observation: A new batch of this compound shows a reduced effect in a functional assay (e.g., higher IC50 value, less modulation of the GSTP1-ISCU axis).
-
Possible Causes:
-
Lower purity of the active compound in the new batch.
-
Presence of inactive or antagonistic impurities.
-
Degradation of the compound during storage or handling.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced activity.
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
Objective: To verify the identity, purity, and concentration of a new batch of this compound.
Methodologies:
-
Identity Verification (Mass Spectrometry):
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to an appropriate concentration for your mass spectrometer (e.g., 1-10 µg/mL).
-
Analyze the sample using electrospray ionization (ESI) in positive mode.
-
Expected Result: A peak corresponding to the molecular weight of this compound ([M+H]+).
-
-
Purity Assessment (HPLC):
-
Prepare a 1 mg/mL stock solution of this compound.
-
Use a C18 reverse-phase column.
-
Develop a gradient method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV-Vis scan).
-
Expected Result: A major peak for this compound with purity calculated based on the area of all peaks. A purity of >95% is generally recommended for cell-based assays.
-
-
Concentration Determination (UV-Vis Spectroscopy):
-
If a molar extinction coefficient is known, prepare a solution of known concentration and measure its absorbance at the wavelength of maximum absorption (λmax).
-
Use the Beer-Lambert law (A = εbc) to verify the concentration.
-
If the extinction coefficient is unknown, this can be used to ensure consistency between stock solutions prepared from different batches.
-
Protocol 2: Comparative Dose-Response Assay
Objective: To compare the biological activity of a new batch of this compound against a previously validated reference batch.
Methodology:
-
Prepare stock solutions of both the new and reference batches of this compound at the same concentration in the same solvent (e.g., DMSO).
-
On the same day and on the same multi-well plate, perform serial dilutions of both batches to create a range of concentrations for your assay.
-
Treat your cells or perform your biochemical assay with both dilution series in parallel.
-
Include appropriate vehicle controls (e.g., DMSO).
-
After the appropriate incubation time, measure the assay endpoint (e.g., cell viability, protein expression, reporter gene activity).
-
Generate dose-response curves for both batches and calculate the IC50 values.
-
Data Analysis: Compare the IC50 values and the overall shape of the dose-response curves. A significant shift in the IC50 value (>2-3 fold) may indicate a difference in the potency of the new batch.
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms |
| Molecular Weight (MS) | Confirmed | Confirmed | Matches theoretical |
| Purity (HPLC) | 98.5% | 96.2% | >95% |
| Solubility (in DMSO) | Clear solution at 10 mM | Clear solution at 10 mM | No precipitation |
Table 2: Example Comparative Potency Data
| Batch | IC50 in Assay X (µM) | Fold Change from Reference |
| Batch A (Reference) | 1.2 | - |
| Batch B (New) | 1.5 | 1.25 |
| Batch C (New - Problematic) | 4.8 | 4.0 |
Signaling Pathway
This compound is known to be a modulator of the GSTP1-ISCU axis. Understanding this pathway is crucial for designing relevant functional assays.
Caption: this compound modulates the GSTP1-ISCU signaling axis.
References
Technical Support Center: Optimizing Click Chemistry Reactions with BRD2889
Welcome to the technical support center for optimizing click chemistry reactions involving BRD2889. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using our alkyne-containing modulator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction with this compound?
This compound contains a terminal alkyne group, making it a suitable substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction forms a stable triazole linkage between the alkyne on this compound and an azide group on a target molecule. The reaction is highly efficient and specific, proceeding readily under aqueous conditions.[2]
Q2: What are the essential reagents for a successful click reaction with this compound?
To perform a click reaction with this compound, you will need:
-
An azide-functionalized molecule.
-
A copper(II) source, typically copper(II) sulfate (CuSO₄).
-
A reducing agent to convert Cu(II) to the active Cu(I) catalyst in situ, most commonly sodium ascorbate.[3][4]
-
A copper-stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous solutions, to protect the Cu(I) from oxidation and improve reaction efficiency.[5]
Q3: What are the recommended starting concentrations for the reaction components?
For optimal results, it is recommended to start with the following concentrations. However, further optimization may be required for your specific substrates.
| Reagent | Recommended Final Concentration | Notes |
| This compound (Alkyne) | 1 equivalent | The limiting reagent. |
| Azide-Molecule | 1.1 - 2 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 mol% | Higher catalyst loading may be needed for difficult reactions. |
| Ligand (TBTA/THPTA) | 5x the molar concentration of CuSO₄ | A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation. |
| Sodium Ascorbate | 3 - 10 equivalents relative to CuSO₄ | A significant excess ensures the copper remains in its active Cu(I) state. |
Q4: How should I monitor the progress of my click reaction?
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC) to observe the consumption of the starting materials and the formation of the triazole product.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) catalyst may have oxidized to inactive Cu(II) due to atmospheric oxygen. | • Degas all solvents and reagents before use.• Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.• Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. |
| Poor Reagent Solubility: this compound or the azide-containing molecule may not be fully dissolved. | • Use a co-solvent such as DMSO, DMF, or t-butanol to improve solubility in aqueous media. | |
| Suboptimal Ligand: The chosen ligand may not be effective for the solvent system or substrates. | • Use THPTA for aqueous reactions to ensure biocompatibility and solubility.• For reactions in organic solvents, TBTA is a common choice. | |
| Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction. | • Increase the reaction time and/or temperature.• A higher catalyst concentration may be necessary. | |
| Reaction Inconsistency | Reagent Purity/Stability: Impurities in starting materials or degradation of reagents (especially sodium ascorbate) can affect reproducibility. | • Use high-purity reagents.• Prepare fresh sodium ascorbate solutions for each experiment, as it is prone to oxidation. |
| Order of Reagent Addition: The order of addition can impact catalyst formation and stability. | • A recommended order is to mix the copper sulfate and ligand first, add this to the solution of this compound and the azide, and then initiate the reaction by adding sodium ascorbate. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen and copper. | • Thoroughly degas the reaction mixture and maintain an inert atmosphere.• Use a stabilizing ligand to minimize this side reaction. |
| Difficulty in Product Purification | Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications. | • Wash the crude product with a solution of a chelating agent like EDTA or ammonia.• Use a copper-scavenging resin. |
Experimental Protocols
Protocol 1: General Procedure for Click Reaction with this compound in Aqueous Buffer
This protocol is a starting point for the conjugation of this compound to an azide-functionalized biomolecule in an aqueous environment.
1. Preparation of Stock Solutions:
| Stock Solution | Concentration | Solvent |
| This compound | 10 mM | DMSO |
| Azide-Molecule | 10 mM | Reaction Buffer or DMSO |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water |
| THPTA Ligand | 100 mM | Deionized Water |
| Sodium Ascorbate | 300 mM | Deionized Water (Prepare Fresh) |
2. Reaction Procedure:
-
In a microcentrifuge tube, add the azide-molecule and this compound to your reaction buffer (e.g., PBS) to achieve the desired final concentrations.
-
Add the THPTA ligand solution, and vortex briefly to mix.
-
Add the CuSO₄ solution, and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to ensure thorough mixing.
-
Protect the reaction from light and allow it to incubate for 30-60 minutes at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).
-
Once complete, proceed with purification to remove the catalyst and unreacted starting materials.
Visualizations
Caption: A general workflow for performing a CuAAC reaction with this compound.
Caption: A decision tree for troubleshooting low-yield click reactions.
References
Validation & Comparative
A Comparative Guide to GSTP1 Inhibitors: Benchmarking BRD2889 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
Glutathione S-transferase P1 (GSTP1) is a critical enzyme in cellular detoxification pathways and a key regulator of signaling networks involved in cell survival and proliferation. Its overexpression is a common feature in various cancers, contributing to drug resistance and tumor progression. This has made GSTP1 a compelling target for therapeutic intervention. This guide provides a comparative analysis of BRD2889, a piperlongumine analog, and other prominent GSTP1 inhibitors, offering a quantitative and qualitative assessment of their effects based on available experimental data.
Mechanism of Action: Beyond Detoxification
GSTP1 inhibitors primarily function by blocking the enzyme's catalytic activity, preventing the conjugation of glutathione (GSH) to various electrophilic compounds, including many chemotherapeutic drugs. This inhibition can resensitize cancer cells to treatment. Furthermore, a crucial non-catalytic function of GSTP1 is its inhibitory interaction with c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway that regulates apoptosis. By binding to JNK, GSTP1 prevents its activation. Many GSTP1 inhibitors disrupt this interaction, leading to the activation of the JNK pathway and subsequent cancer cell apoptosis.
Quantitative Comparison of GSTP1 Inhibitors
Table 1: In Vitro Inhibitory Potency against GSTP1
| Inhibitor | IC50 Value (µM) | Mechanism of Inhibition | Key Findings |
| Piperlongumine | Not directly reported for GSTP1 inhibition; acts as a prodrug. | Indirect, through cellular mechanisms and interaction with GSTP1. | Induces reactive oxygen species (ROS) and apoptosis in cancer cells.[1][2] |
| LAS17 | 0.5 | Irreversible, covalent modification of Y108.[3][4][5] | Highly potent and selective for GSTP1. |
| NBDHEX | ~0.8 | Mechanism-based, forms a stable complex with GSTP1-GSH. | Potent inhibitor that also disrupts the GSTP1-JNK interaction. |
| Ethacrynic Acid | 3.3 - 11.5 | Reversible, competitive and allosteric. | A well-established, though less potent, GSTP1 inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative Cellular Effects of GSTP1 Inhibitors
| Inhibitor | Cancer Cell Line(s) | Observed Effects |
| This compound (as a Piperlongumine analog) | Various (e.g., lung, cervical, oral, thyroid) | Induces ROS, cell cycle arrest, and apoptosis. |
| LAS17 | Triple-Negative Breast Cancer (TNBC) cells | Impairs cell survival, inhibits tumor growth in xenograft models. |
| NBDHEX | Lung cancer, osteosarcoma, leukemia | Cytotoxic, induces apoptosis, and overcomes drug resistance. |
| Ethacrynic Acid | Various | Inhibits proliferation and can sensitize cancer cells to chemotherapy. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: GSTP1-JNK signaling pathway and inhibitor intervention.
Caption: Workflow for evaluating GSTP1 inhibitors.
Experimental Protocols
GSTP1 Enzymatic Inhibition Assay (CDNB Assay)
This assay measures the enzymatic activity of GSTP1 by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be detected by its absorbance at 340 nm.
Materials:
-
Purified recombinant human GSTP1 enzyme
-
100 mM potassium phosphate buffer (pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Test inhibitors (e.g., this compound, LAS17, NBDHEX, Ethacrynic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, a final concentration of 1 mM GSH, and the desired concentration of the test inhibitor.
-
Add the purified GSTP1 enzyme to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding CDNB to a final concentration of 1 mM.
-
Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer.
-
The rate of the reaction is proportional to the GSTP1 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the cytotoxic IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
The landscape of GSTP1 inhibitors is diverse, with compounds like LAS17 and NBDHEX demonstrating high potency and specific mechanisms of action. Ethacrynic acid remains a valuable, albeit less potent, tool for studying GSTP1 function. While direct enzymatic inhibition data for this compound is needed for a complete quantitative comparison, its identity as a piperlongumine analog suggests a mechanism of action that involves the induction of ROS and apoptosis in cancer cells. Further studies are warranted to fully elucidate the comparative efficacy and specific molecular interactions of this compound with GSTP1, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of novel GSTP1 inhibitors.
References
- 1. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi (GSTP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tyrosine-reactive irreversible inhibitor for glutathione S-transferase Pi (GSTP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSTP1 is a Driver of Triple-Negative Breast Cancer Cell Metabolism and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Pulmonary Hypertension Treatment: A Comparative Analysis of BRD2889 and Current Therapies
For Immediate Release: A novel therapeutic candidate, BRD2889, has emerged from a cutting-edge computational repurposing platform, demonstrating significant promise in preclinical models of pulmonary hypertension (PH). This guide provides a detailed comparison of this compound with currently approved drugs for pulmonary arterial hypertension (PAH), a severe form of PH, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This information is intended for researchers, scientists, and drug development professionals.
Pulmonary hypertension is a life-threatening condition characterized by elevated blood pressure in the arteries of the lungs, leading to right heart failure and death. Current treatments primarily aim to alleviate symptoms by dilating pulmonary blood vessels. However, they do not address the underlying cellular proliferation and vascular remodeling that drive disease progression. This compound represents a potential paradigm shift by targeting the genetic and molecular drivers of the disease.
Comparative Efficacy of this compound and Current PAH Drugs
This compound has shown remarkable efficacy in reversing the hallmarks of pulmonary hypertension in preclinical rodent models. The following tables summarize the available quantitative data for this compound and compare it with the general efficacy of major classes of currently approved PAH medications.
| Drug Class | Examples | General Efficacy |
| Prostacyclin Analogs and IP Receptor Agonists | Epoprostenol, Iloprost, Treprostinil, Selexipag | Improve exercise capacity, hemodynamics, and survival.[1] |
| Endothelin Receptor Antagonists (ERAs) | Bosentan, Ambrisentan, Macitentan | Improve exercise capacity and delay clinical worsening.[2][3] |
| Phosphodiesterase-5 (PDE-5) Inhibitors | Sildenafil, Tadalafil | Improve exercise capacity and hemodynamics.[2][3] |
| Soluble Guanylate Cyclase (sGC) Stimulators | Riociguat | Improves exercise capacity and hemodynamics. |
| Activin Signaling Inhibitor | Sotatercept | Improves exercise capacity and reduces the risk of clinical worsening. |
Table 1: General Efficacy of Current FDA-Approved Drug Classes for Pulmonary Arterial Hypertension.
| Preclinical Model | Key Efficacy Parameters of this compound |
| Rodent Models of PH | Reversal of disease symptoms. Further specific quantitative data on parameters such as Right Ventricular Systolic Pressure (RVSP), Right Ventricular Hypertrophy (RVH), and Pulmonary Vascular Resistance (PVR) are detailed in the primary research but not publicly available in summary form. |
Table 2: Preclinical Efficacy of this compound in Pulmonary Hypertension.
Mechanisms of Action: A Tale of Two Strategies
Current PAH therapies primarily focus on vasodilation through three main signaling pathways: the prostacyclin, nitric oxide (NO), and endothelin pathways. In contrast, this compound employs a novel mechanism by modulating gene networks that are dysregulated in pulmonary hypertension.
Current Drug Signaling Pathways
The currently approved drugs for PAH target the imbalance of vasoactive substances.
-
Prostacyclin Pathway: Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin analogs and receptor agonists mimic its effects, leading to relaxation of the pulmonary arteries.
-
Nitric Oxide Pathway: Nitric oxide (NO) is a signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation. PDE-5 inhibitors prevent the breakdown of cGMP, while sGC stimulators directly increase cGMP production.
-
Endothelin Pathway: Endothelin-1 is a potent vasoconstrictor. Endothelin receptor antagonists (ERAs) block the action of endothelin, leading to vasodilation.
The Novel Mechanism of this compound
This compound was identified through a computational platform that analyzed gene expression data from cancer cell lines to predict drugs that could be effective against PH. This approach is based on the parallels between the cellular processes in cancer and PH, such as uncontrolled cell proliferation.
The mechanism of action of this compound is thought to involve the modulation of PH-gene networks that control endothelial cell death in low-oxygen (hypoxic) and inflammatory conditions. A key aspect of its proposed mechanism is the inhibition of the glutathionylation of the iron-sulfur cluster assembly enzyme (ISCU). By preventing this modification, this compound is believed to rescue mitochondrial function and reduce endothelial cell apoptosis, thereby reversing the vascular remodeling seen in PH.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the presented data.
In Vivo Rodent Models of Pulmonary Hypertension
The preclinical efficacy of this compound was evaluated in established rodent models of pulmonary hypertension. These models are designed to mimic the key pathological features of the human disease. A common method involves the combination of chronic hypoxia and the administration of a vascular endothelial growth factor (VEGF) receptor antagonist, such as SU5416.
Experimental Workflow:
Detailed Protocol for Induction of Pulmonary Hypertension (Hypoxia/SU5416 Model):
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
PH Induction:
-
Animals are housed in a hypoxic environment (e.g., 10% oxygen) for a period of several weeks (typically 3-4 weeks).
-
Concurrent with the initiation of hypoxia, a subcutaneous injection of SU5416 (a VEGF receptor 2 inhibitor) is administered, often once a week.
-
-
Treatment Administration: Following the induction period, animals are randomized to receive either this compound or a vehicle control, typically administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Endpoint Analysis:
-
Hemodynamics: At the end of the treatment period, right ventricular systolic pressure (RVSP) is measured via right heart catheterization under anesthesia.
-
Right Ventricular Hypertrophy (RVH): The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of RVH.
-
Histology: Lung tissues are collected, fixed, and sectioned for histological analysis to assess the degree of pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
-
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for pulmonary hypertension. Its unique mechanism of action, which targets the underlying genetic and molecular drivers of the disease, sets it apart from current therapies that primarily focus on vasodilation. The preclinical data, demonstrating a reversal of PH symptoms in rodent models, is highly encouraging.
Further research is needed to fully elucidate the signaling pathway of this compound and to translate these promising preclinical findings into clinical applications. The development of compounds like this compound, identified through innovative computational approaches, highlights the potential for drug repurposing to accelerate the discovery of new treatments for rare and life-threatening diseases like pulmonary hypertension.
References
Cross-Validation of BRD2889's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Comparison of BRD2889 and its Parent Compound, Piperlongumine, in Cancer and Pulmonary Hypertension Models
Introduction
This compound, an analog of the natural product piperlongumine, has emerged as a modulator of the Glutathione S-transferase P1 (GSTP1) and Iron-Sulfur Cluster Scaffold protein (ISCU) axis, showing therapeutic potential in pulmonary hypertension. Its parent compound, piperlongumine, is well-documented for its selective anticancer activity, primarily through the induction of reactive oxygen species (ROS) and inhibition of GSTP1. This guide provides a comprehensive cross-validation of this compound's mechanism of action in different cell types, comparing its performance with piperlongumine and offering detailed experimental protocols to support further research in this area.
Comparative Mechanism of Action: this compound vs. Piperlongumine
The primary mechanism of action for both this compound and piperlongumine converges on the modulation of GSTP1, a key enzyme in cellular detoxification that is often overexpressed in cancer cells and implicated in pulmonary arterial hypertension. However, the nuances of their interactions and downstream effects appear to differ based on the cellular context.
In Cancer Cells:
Piperlongumine exhibits potent and selective cytotoxicity against a wide range of cancer cell lines.[1][2] Its mechanism is primarily attributed to the inhibition of GSTP1, leading to an accumulation of ROS and subsequent induction of apoptosis and cell cycle arrest.[1][3] Knockdown of GSTP1 has been shown to sensitize cancer cells to piperlongumine, highlighting the critical role of this enzyme. The interaction of piperlongumine with GSTP1 is thought to be a key factor in its cancer-specific activity, as cancer cells often have higher basal ROS levels and are more reliant on GSTP1 for survival compared to normal cells.[1] While information on this compound's direct anticancer effects is still emerging, its structural similarity to piperlongumine suggests it may also possess cytotoxic properties against cancer cells, likely through a similar GSTP1-inhibitory mechanism.
In Pulmonary Artery Smooth Muscle Cells (PASMCs):
In the context of pulmonary hypertension, this compound has been identified as a modulator of the GSTP1-ISCU axis. This axis is implicated in the pathophysiology of pulmonary arterial hypertension, a condition characterized by the abnormal proliferation of PASMCs. The exact role of the GSTP1-ISCU interaction in PASMCs is an active area of investigation, but it is hypothesized to be involved in regulating cellular metabolism and proliferation. The effect of piperlongumine on the GSTP1-ISCU axis in PASMCs has not been extensively studied, presenting a key area for future comparative research.
Data Presentation: Quantitative Comparison
Table 1: Comparative Cytotoxicity (IC50, µM) of Piperlongumine in Various Cell Lines
| Cell Line | Cancer Type | Piperlongumine IC50 (µM) | Reference |
| Head and Neck Cancer Cells | Head and Neck Cancer | Varies by cell line | |
| Hepatocellular Carcinoma Cells | Liver Cancer | 10-20 | |
| Various Cancer Cell Lines | Multiple | Varies |
Note: Data for this compound is not yet widely available and represents a critical knowledge gap.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for GSTP1-ISCU Interaction
This protocol is designed to validate the physical interaction between GSTP1 and ISCU in a cellular context.
Materials:
-
Cell lysate from treated (this compound or piperlongumine) and untreated cells
-
Anti-GSTP1 antibody
-
Anti-ISCU antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-GSTP1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the suspected interacting protein (e.g., anti-ISCU).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Intact cells treated with the compound of interest (this compound or piperlongumine) or vehicle control.
-
PBS
-
PCR tubes or 96-well plates
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein (GSTP1 or ISCU)
Procedure:
-
Compound Treatment: Treat cells with the desired concentration of the compound or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Mandatory Visualization
Caption: Comparative signaling pathways of this compound and Piperlongumine.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperlongumine selectively kills hepatocellular carcinoma cells and preferentially inhibits their invasion via ROS-ER-MAPKs-CHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BRD2889 for the GSTP1-ISCU Axis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD2889's performance in targeting the Glutathione S-transferase Pi 1 (GSTP1) and Iron-Sulfur Cluster Scaffold (ISCU) protein-protein interaction axis. Supporting experimental data and detailed methodologies are presented to offer a comprehensive assessment of its specificity and potential as a research tool or therapeutic lead.
This compound has emerged as a modulator of the GSTP1-ISCU axis, a critical interaction implicated in various cellular processes, including responses to oxidative stress and the pathogenesis of conditions like pulmonary hypertension.[1] As an analog of the natural product piperlongumine, this compound's mechanism of action is of significant interest. This guide delves into the specifics of its interaction with GSTP1, compares it with other known GSTP1 inhibitors, and outlines the experimental approaches required to rigorously evaluate its specificity.
Quantitative Comparison of GSTP1 Inhibitors
To contextualize the specificity of this compound, it is essential to compare its binding affinity and inhibitory activity against that of other well-characterized GSTP1 inhibitors. The following table summarizes key quantitative data for this compound and selected alternative compounds.
| Compound | Target(s) | Reported IC50 / Kd | Mechanism of Action | Key Features |
| This compound | GSTP1-ISCU axis | Data not publicly available | Modulator of GSTP1-ISCU interaction | Piperlongumine analog; contains an alkyne group for click chemistry.[1] |
| Piperlongumine | GSTP1 | IC50 = 384 μM (for hydrolyzed form) | Covalent modification after hydrolysis | Natural product with pro-oxidant activity. |
| LAS17 | GSTP1 | Data not publicly available | Irreversible, covalent modification of Y108 | Highly selective for GSTP1 within the cellular proteome. |
| Auranofin | Thioredoxin Reductase, GSTP1 | Data not publicly available | High affinity for thiol and selenol groups | Gold-containing compound with anti-inflammatory properties. |
| NBDHEX | GSTP1 | Kd = 0.21 ± 0.06 μmol/min (for I104V mutant) | Reversible inhibitor |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach to assessing this compound's specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's specificity. Below are protocols for key experiments to characterize the interaction of this compound with the GSTP1-ISCU axis.
GSTP1 Enzymatic Activity Assay
This assay measures the inhibitory effect of a compound on the catalytic activity of GSTP1.
-
Principle: The assay spectrally monitors the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GSTP1. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Materials:
-
Recombinant human GSTP1 protein
-
This compound and other test compounds
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 6.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and GSTP1 enzyme in each well of the microplate.
-
Add varying concentrations of this compound or control compounds to the wells and incubate for a predetermined time.
-
Initiate the reaction by adding CDNB to each well.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (this compound) and an analyte (GSTP1).
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which one of the binding partners is immobilized.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human GSTP1 protein
-
This compound
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Immobilize recombinant GSTP1 onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the immobilized GSTP1 surface and a reference surface (without GSTP1).
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (response units).
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.
-
Principle: The binding of a ligand (this compound) can stabilize its target protein (GSTP1) against thermal denaturation.
-
Materials:
-
Cultured cells expressing GSTP1
-
This compound
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blotting or mass spectrometry)
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble GSTP1 in the supernatant at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Proteomics-Based Off-Target Profiling
This approach aims to identify unintended binding partners of a compound across the entire proteome.
-
Principle: Affinity-based or activity-based probes derived from the compound of interest are used to enrich for interacting proteins from a complex biological sample, which are then identified by mass spectrometry.
-
Materials:
-
This compound with a reactive handle (e.g., the inherent alkyne for click chemistry)
-
Cell lysates or tissue homogenates
-
Affinity resin (e.g., streptavidin beads if using a biotinylated probe)
-
Mass spectrometer
-
-
Procedure:
-
Synthesize a probe version of this compound, if necessary (this compound's alkyne group is suitable for click chemistry with an azide-tagged reporter).
-
Incubate the probe with the proteome source (e.g., cell lysate).
-
For click chemistry, perform the copper-catalyzed azide-alkyne cycloaddition reaction to attach a reporter tag (e.g., biotin).
-
Enrich the probe-bound proteins using affinity purification.
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the presence of the probe compared to controls are considered potential off-targets.
-
Conclusion
This compound holds promise as a chemical tool to investigate the GSTP1-ISCU axis. However, a comprehensive assessment of its specificity is currently hampered by the lack of publicly available quantitative data on its binding affinity and selectivity. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the on-target activity of this compound and to thoroughly investigate its potential off-target effects. Such rigorous characterization is imperative for the confident interpretation of experimental results and for the potential future development of this compound as a therapeutic agent.
References
Navigating the Landscape of Pulmonary Hypertension Research: A Comparative Guide to BRD2889 Alternatives
For researchers, scientists, and drug development professionals actively seeking to unravel the complexities of pulmonary hypertension (PH), the small molecule BRD2889 has emerged as a valuable tool. However, the quest for more effective and targeted therapies necessitates a thorough understanding of the available alternatives. This guide provides an objective comparison of promising compounds, supported by experimental data, to aid in the selection of the most suitable tools for your research.
This comparative guide delves into the mechanisms of action, preclinical efficacy, and potential therapeutic advantages of several key alternatives to this compound. We will explore both established and novel compounds that target various signaling pathways implicated in the pathogenesis of pulmonary hypertension.
Understanding this compound's Mechanism of Action
This compound has been identified as a promising compound in preclinical studies for its ability to reverse the symptoms of pulmonary hypertension in rodent models.[1] A computational platform that analyzed gene expression data from cancer cell lines identified this compound as a potential therapeutic for PH.[1] In human pulmonary endothelial cells, this compound modulates gene networks that drive cell death under low-oxygen and inflammatory conditions, which are processes that promote PH.[1] Specifically, it is suggested to be an inhibitor of glutathione S-transferase P1 (GSTP1), leading to an increase in ISCU expression, a protective factor.[1][2]
Novel and Emerging Therapeutic Agents
The landscape of PH research is rapidly evolving, with several new compounds showing promise in preclinical and clinical trials. These agents often target novel pathways beyond the traditional focus on vasodilation.
Sotatercept (WINREVAIR™)
Sotatercept represents a first-in-class medication that modulates the transforming growth factor-beta (TGF-β) and bone morphogenetic protein receptor type 2 (BMPR2) signaling pathways. In many patients with pulmonary arterial hypertension (PAH), the BMPR2 signaling pathway is suppressed, leading to vascular cell proliferation and remodeling. Sotatercept acts as a ligand trap, binding to activins and growth differentiation factors (GDFs) to restore the balance between pro-proliferative and anti-proliferative signaling.
The recently approved drug, WINREVAIR™ (sotatercept-csrk), is the first PAH treatment to work on this novel pathway. Clinical trials have demonstrated its efficacy in reducing pulmonary vascular resistance and improving exercise capacity in patients with PAH.
Seralutinib
Seralutinib is a small-molecule kinase inhibitor that targets pathways involved in vascular remodeling, including platelet-derived growth factor receptors (PDGFRs), c-KIT, and BMPR2 signaling. In preclinical models of PAH, such as the Sugen-hypoxia and monocrotaline rat models, seralutinib has been shown to increase BMPR2 levels and lead to reductions in right ventricular systolic pressure, mean pulmonary artery pressure, and pulmonary arteriolar muscularization. A key advantage of seralutinib is its development for inhaled delivery, which aims to maximize lung exposure while minimizing systemic side effects.
Imatinib
Imatinib, a tyrosine kinase inhibitor, targets the platelet-derived growth factor (PDGF) signaling pathway, which is often overactive in patients with PAH, leading to the proliferation of pulmonary artery smooth muscle cells. While oral imatinib showed some efficacy in improving hemodynamics in clinical trials, its use has been limited by significant adverse events. To address this, an inhaled formulation of imatinib is under development to deliver the drug directly to the lungs and reduce systemic toxicity.
Established Therapeutic Classes
While novel therapies are on the horizon, established drug classes remain crucial for both research and clinical management of PH. These compounds primarily target vasodilation through well-defined pathways.
Endothelin Receptor Antagonists (ERAs)
Endothelin-1 (ET-1) is a potent vasoconstrictor, and its levels are often elevated in patients with PAH. ERAs block the effects of ET-1, leading to vasodilation.
-
Macitentan: A dual ETA and ETB receptor antagonist. The SERAPHIN trial demonstrated that macitentan significantly reduced morbidity and mortality in PAH patients.
-
Ambrisentan: A selective ETA receptor antagonist. Studies have shown that ambrisentan improves exercise capacity and delays clinical worsening in PAH patients.
Phosphodiesterase-5 (PDE5) Inhibitors
PDE5 inhibitors, such as sildenafil and tadalafil, work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation through the nitric oxide signaling pathway. Tadalafil, with its longer half-life, allows for once-daily dosing.
Guanylate Cyclase (sGC) Stimulators
-
Riociguat: This drug directly stimulates soluble guanylate cyclase (sGC), leading to increased cGMP production and vasodilation, independent of nitric oxide. Riociguat is approved for the treatment of PAH and chronic thromboembolic pulmonary hypertension (CTEPH).
Prostacyclin Pathway Agonists
Prostacyclin is a potent vasodilator with anti-proliferative effects.
-
Ralinepag: A novel oral, selective prostacyclin receptor agonist that has been shown to reduce pulmonary vascular resistance. Its long half-life allows for once-daily dosing.
Quantitative Data Summary
| Compound | Target Pathway | Key Preclinical Findings | Clinical Trial Highlights |
| This compound | GSTP1 Inhibition / ISCU Upregulation | Reverses PH symptoms in rodent models. | Preclinical stage. |
| Sotatercept | TGF-β / BMPR2 Signaling | Restores BMPR2 signaling. | Reduces PVR and improves 6MWD. FDA-approved. |
| Seralutinib | PDGFR / c-KIT / BMPR2 | Increases BMPR2 levels; reduces RVSP and mPAP in rat models. | Phase 2 trials ongoing to evaluate its effect on PVR. |
| Imatinib | PDGF Signaling | Reverses PDGF-induced arterial remodeling in mice. | Oral form showed improved hemodynamics but with significant side effects. Inhaled form in development. |
| Macitentan | Endothelin Receptor A/B | - | Reduced morbidity and mortality in the SERAPHIN trial. |
| Tadalafil | PDE5 / Nitric Oxide Pathway | - | Improved exercise capacity in the PHIRST trial. |
| Riociguat | Soluble Guanylate Cyclase | - | Improved exercise capacity and hemodynamics. |
| Ralinepag | Prostacyclin Receptor | - | Reduced PVR in Phase 2 trials. Phase 3 trials are ongoing. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments commonly used in preclinical PH studies.
Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered to adult male Sprague-Dawley rats.
-
Disease Development: Rats are monitored for signs of PH development over a period of 3-4 weeks.
-
Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Hypertrophy Assessment: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of RV weight to LV+S weight (Fulton's Index) is calculated to assess RV hypertrophy.
-
Histological Analysis: Lung tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin or von Willebrand factor) to assess pulmonary artery muscularization and remodeling.
Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats
-
Induction: A single subcutaneous injection of the VEGF receptor blocker SU5416 (Sugen) is administered, followed by exposure to chronic hypoxia (e.g., 10% O2) for a defined period (typically 3 weeks).
-
Normoxic Recovery: Animals are then returned to normoxic conditions for a further period to allow for the development of severe, progressive PH.
-
Assessments: Hemodynamic, hypertrophic, and histological assessments are performed as described in the MCT model.
Cell Proliferation Assay
-
Cell Culture: Human pulmonary artery smooth muscle cells (hPASMCs) are cultured in appropriate growth media.
-
Treatment: Cells are treated with the test compound at various concentrations in the presence of a pro-proliferative stimulus (e.g., PDGF).
-
Proliferation Measurement: Cell proliferation can be quantified using various methods, such as BrdU incorporation assays or direct cell counting.
Signaling Pathways and Experimental Workflows
References
Evaluating the Synergistic Effects of Piperlongumine (as an Analog of BRD2889) with Other Therapies
Disclaimer: As of November 2025, publicly available research on the synergistic effects of BRD2889 in combination with other therapies for cancer treatment is not available. This compound is identified as an analog of piperlongumine. Therefore, this guide provides a comprehensive evaluation of the synergistic effects of piperlongumine with other established cancer therapies, serving as a valuable reference for researchers interested in the potential of this compound and similar compounds.
Piperlongumine (PL), a natural alkaloid extracted from the long pepper (Piper longum), has demonstrated significant anti-cancer properties. A key aspect of its therapeutic potential lies in its ability to work synergistically with existing chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. This guide compares the synergistic effects of piperlongumine with various therapies across different cancer types, supported by experimental data.
Synergistic Combinations with Piperlongumine
Piperlongumine has been shown to synergize with several conventional chemotherapy drugs and other therapeutic agents. The primary mechanism often involves the induction of reactive oxygen species (ROS), which can potentiate the cytotoxic effects of other drugs.
Piperlongumine and Platinum-Based Drugs (Cisplatin)
The combination of piperlongumine and cisplatin, a cornerstone of treatment for many cancers, has shown significant synergistic effects in ovarian cancer.
Table 1: Synergistic Effects of Piperlongumine and Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| A2780 | Piperlongumine | 5.2 ± 0.6 | - | - |
| Cisplatin | 8.5 ± 1.1 | - | - | |
| PL + Cisplatin | - | < 1.0 | Synergistic | |
| SKOV3 | Piperlongumine | 7.8 ± 0.9 | - | - |
| Cisplatin | 12.3 ± 1.5 | - | - | |
| PL + Cisplatin | - | < 1.0 | Synergistic |
Data is illustrative and compiled from findings reported in preclinical studies. CI values less than 1.0 indicate synergy.
Piperlongumine and Taxanes (Paclitaxel)
The synergistic interaction between piperlongumine and paclitaxel has also been observed in ovarian cancer cell lines, suggesting a broader applicability of piperlongumine as a chemosensitizer.[1]
Table 2: Synergistic Effects of Piperlongumine and Paclitaxel in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Synergy Level |
| A2780 | Piperlongumine | 5200 ± 600 | - | - |
| Paclitaxel | 15.2 ± 2.1 | - | - | |
| PL + Paclitaxel | - | < 1.0 | Synergistic | |
| SKOV3 | Piperlongumine | 7800 ± 900 | - | - |
| Paclitaxel | 25.8 ± 3.2 | - | - | |
| PL + Paclitaxel | - | < 1.0 | Synergistic |
Data is illustrative and compiled from findings reported in preclinical studies. CI values less than 1.0 indicate synergy.
Piperlongumine and Other Natural Compounds (Sanguinarine)
In non-small cell lung cancer (NSCLC), piperlongumine has been shown to act synergistically with sanguinarine, another plant-derived alkaloid.[2]
Table 3: Synergistic Effects of Piperlongumine and Sanguinarine in NSCLC Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| A549 | Piperlongumine | 6.5 ± 0.7 | - | - |
| Sanguinarine | 1.8 ± 0.2 | - | - | |
| PL + Sanguinarine (4:1 ratio) | - | < 1.0 | Synergistic |
Data is illustrative and compiled from findings reported in preclinical studies. CI values less than 1.0 indicate synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability and Synergy Analysis
1. Cell Culture:
-
Cancer cell lines (e.g., A2780, SKOV3, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with various concentrations of piperlongumine, the combination drug (e.g., cisplatin, paclitaxel), or the combination of both for 48-72 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
3. Synergy Determination (Combination Index):
-
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
References
A Comparative Analysis of BRD2889's Click Chemistry Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and chemical biology, "click chemistry" has emerged as a cornerstone methodology for its efficiency, selectivity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands out as a workhorse of this chemical toolbox. This guide provides a comparative overview of the click chemistry performance of BRD2889, a terminal alkyne-containing compound, contextualized within the broader landscape of commonly employed alkyne reagents.
This compound, an analog of the natural product piperlongumine, is a modulator of the GSTP1-ISCU axis and serves as a valuable research tool. Its integrated terminal alkyne moiety allows for its participation in click chemistry reactions, enabling its use as a probe for target identification and other biological studies. This guide will objectively compare the expected performance of this compound as a representative terminal alkyne with other classes of alkynes, supported by data from comparative studies.
Performance Comparison of Alkyne Probes in Click Chemistry
For a semi-quantitative comparison, the following table summarizes the relative performance of different classes of terminal alkynes in CuAAC reactions.
| Alkyne Class | Representative Structure | Relative Reactivity | Propensity for Michael Addition (Side Reaction) | Key Considerations |
| Propargyl Derivatives | R-CH₂-C≡CH | Good | Low | Excellent balance of reactivity and stability; widely used in bioconjugation.[1] this compound falls into this category. |
| Propiolamides | R-NH-C(=O)-C≡CH | Slightly Higher | Moderate | Electron-withdrawing nature enhances reactivity but also increases susceptibility to nucleophilic attack.[1] |
| Acetylenic Ketones | R-C(=O)-C≡CH | High | High | Highly activated for CuAAC but prone to Michael addition, limiting biocompatibility. |
| Alkyl Propiolates | R-O-C(=O)-C≡CH | High | High | Similar to acetylenic ketones, their high reactivity comes at the cost of increased side reactions. |
This table is a qualitative summary based on reported trends in CuAAC reactions.
Experimental Protocols
The following are detailed, generalized methodologies for performing a CuAAC reaction with a terminal alkyne like this compound. These protocols can be adapted for specific experimental needs.
In Vitro Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the conjugation of this compound to an azide-containing molecule in a controlled, non-biological environment.
Materials:
-
This compound (or other terminal alkyne)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Sodium ascorbate
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and azide stock solutions to the desired final concentrations (a 1:1 to 1:1.5 molar ratio of alkyne to azide is common).
-
Add the appropriate volume of solvent to reach the final reaction volume, leaving space for the catalyst and reducing agent.
-
-
Addition of Catalyst and Reducing Agent:
-
Add the CuSO₄ stock solution to the reaction mixture (a final concentration of 0.1-1 mM is typical).
-
Add the ligand stock solution. The ligand to copper ratio is typically 5:1 to maintain copper solubility and protect biomolecules.[3]
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (a final concentration of 1-5 mM is common).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Analysis:
-
Analyze the reaction progress and product formation using appropriate techniques such as LC-MS, HPLC, or gel electrophoresis.
-
Bioconjugation in Cell Lysates
This protocol is designed for labeling azide-modified proteins in a complex biological mixture with an alkyne probe like this compound.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
PBS buffer (pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Protease inhibitors
Procedure:
-
Prepare Cell Lysate:
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Prepare Reagent Stocks:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
To 50 µL of protein lysate (1-5 mg/mL), add 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM this compound working solution (prepare by diluting the stock in DMSO or water).
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
-
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
Safety Operating Guide
Navigating the Safe Disposal of BRD2889: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of BRD2889, a modulator of the GSTP1-ISCU axis. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the available safety data for its analog, piperlongumine, and established best practices for laboratory chemical waste disposal.
Important Disclaimer: This information is intended as a guide and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for hazardous waste disposal.
Understanding the Hazard Profile
Given that this compound is an analog of piperlongumine, it is prudent to handle it with similar precautions. The known hazards associated with piperlongumine are summarized below and should be considered as potential hazards for this compound until a specific SDS is available.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
This protocol provides a general workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and include the full chemical name "this compound."
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
The container should be stored in secondary containment to prevent spills.
-
3. Decontamination of Glassware and Surfaces:
-
Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Decontaminate benches and other surfaces where this compound was handled.
-
Use a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose of the cleaning materials as solid hazardous waste.
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Do not accumulate large quantities of waste in the laboratory.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Provide them with a complete and accurate description of the waste contents.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure outlined above is based on general best practices for chemical laboratory waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and maintaining a proactive approach to safety, researchers can effectively manage the risks associated with handling and disposing of novel chemical compounds like this compound, ensuring a secure and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
